Product packaging for Adenosine monophosphate(Cat. No.:CAS No. 122768-03-0)

Adenosine monophosphate

Cat. No.: B049060
CAS No.: 122768-03-0
M. Wt: 347.22 g/mol
InChI Key: UDMBCSSLTHHNCD-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine 5'-monophosphate (AMP) is a fundamental purine ribonucleotide essential in cellular energy transfer and signal transduction. As a core component of the adenine nucleotide family, AMP serves as a precursor to adenosine diphosphate (ADP) and adenosine triphosphate (ATP), making it a critical reagent for studying cellular bioenergetics, mitochondrial function, and metabolic pathways. Beyond its role in energy metabolism, AMP is a key signaling molecule, acting as an agonist for adenosine receptors and influencing processes such as vasodilation, neurotransmission, and immune response. Researchers utilize high-purity AMP in enzymology studies, particularly for assays involving adenylate kinase (myokinase), which catalyzes the interconversion of adenine nucleotides. Furthermore, AMP is indispensable in molecular biology for RNA synthesis and as a substrate for nucleotide-modifying enzymes. Its mechanism of action in signaling is primarily mediated through the activation of P1 purinergic receptors (A1, A2A, A2B, and A3), leading to the modulation of intracellular cAMP levels and subsequent downstream effects. This product is offered as a high-purity, well-characterized standard to ensure reproducibility and reliability in your experimental workflows, supporting advancements in biochemistry, cell biology, and pharmacology. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5O7P B049060 Adenosine monophosphate CAS No. 122768-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
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InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
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InChI Key

UDMBCSSLTHHNCD-KQYNXXCUSA-N
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Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
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Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
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Molecular Formula

C10H14N5O7P
Source PubChem
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Related CAS

24937-83-5
Record name Poly(A)
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DSSTOX Substance ID

DTXSID5022560
Record name Adenosine 5'-phosphate
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Molecular Weight

347.22 g/mol
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Physical Description

Solid
Record name Adenosine monophosphate
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Solubility

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C
Record name Adenosine phosphate
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Color/Form

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC

CAS No.

61-19-8
Record name Adenosine monophosphate
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Record name Adenosine phosphate [USAN:INN:BAN]
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Melting Point

196-200 °C, 195 °C
Record name Adenosine phosphate
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Cellular and Molecular Metabolism of Adenosine 5 Monophosphate

Biosynthesis Pathways of Adenosine (B11128) 5'-Monophosphate

Cells employ two primary pathways for the synthesis of purine (B94841) nucleotides, including AMP: the de novo synthesis pathway and the purine salvage pathway. nih.gov

The de novo synthesis of purines is an energy-intensive process that builds the purine ring from simpler precursor molecules. nih.gov This pathway involves a series of ten enzymatic steps, starting with ribose-5-phosphate, to ultimately form inosine (B1671953) monophosphate (IMP). pixorize.comresearchgate.net IMP serves as the common precursor for the synthesis of both AMP and guanosine (B1672433) monophosphate (GMP). pixorize.comfiveable.me

The conversion of IMP to AMP involves two enzymatic reactions. reactome.org First, adenylosuccinate synthetase catalyzes the addition of aspartate to IMP, forming adenylosuccinate. This reaction requires energy in the form of guanosine triphosphate (GTP). Subsequently, adenylosuccinate lyase removes fumarate (B1241708) from adenylosuccinate to yield AMP. nih.gov

The de novo pathway is highly regulated, with feedback inhibition playing a crucial role. AMP itself acts as an inhibitor of adenylosuccinate synthetase, ensuring that its production is curtailed when cellular levels are sufficient. libretexts.org

The purine salvage pathway is an energetically more efficient route for nucleotide synthesis that recycles purine bases and nucleosides derived from the breakdown of nucleic acids or from dietary sources. wikipedia.orgmicrobenotes.com This pathway is particularly important in tissues with high rates of nucleic acid turnover or limited de novo synthesis capacity. nih.gov

A key enzyme in the purine salvage pathway is adenine (B156593) phosphoribosyltransferase (APRT). APRT catalyzes the direct conversion of adenine to AMP in a single step. wikipedia.orgebi.ac.uk The reaction involves the transfer of a phosphoribosyl group from 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) to adenine, releasing pyrophosphate. ebi.ac.ukreactome.org

This reaction is vital for recycling adenine and is the sole mechanism for AMP production in some organisms. wikipedia.org In mammals, APRT is widely distributed in various tissues and plays a significant role in maintaining the adenine nucleotide pool. biorxiv.org

Table 1: Key Enzymes in Adenosine 5'-Monophosphate Biosynthesis
PathwayEnzymeSubstrate(s)Product(s)
De Novo SynthesisAdenylosuccinate SynthetaseIMP, Aspartate, GTPAdenylosuccinate, GDP, Phosphate (B84403)
De Novo SynthesisAdenylosuccinate LyaseAdenylosuccinateAMP, Fumarate
Purine SalvageAdenine Phosphoribosyltransferase (APRT)Adenine, PRPPAMP, Pyrophosphate
Purine SalvageAdenosine KinaseAdenosine, ATPAMP, ADP

Another crucial enzyme in the purine salvage pathway is adenosine kinase. This enzyme catalyzes the phosphorylation of adenosine to form AMP, utilizing ATP as the phosphate donor. nih.govwikipedia.org This reaction is a primary mechanism for regulating intracellular and extracellular adenosine levels, which is important for various physiological processes. nih.gov The activity of adenosine kinase is influenced by the cellular energy state, specifically the ATP/ADP ratio. nih.gov

As mentioned in the de novo synthesis section, IMP is the branch point for the synthesis of both AMP and GMP. nih.govfiveable.me The purine salvage pathway can also contribute to the IMP pool. Hypoxanthine (B114508), a purine base, can be converted to IMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). pixorize.com This newly formed IMP can then be converted to AMP through the same two-step enzymatic process as in the de novo pathway, involving adenylosuccinate synthetase and adenylosuccinate lyase. nih.gov

Adenylate kinase, also known as myokinase, is an enzyme that plays a critical role in cellular energy homeostasis by catalyzing the reversible interconversion of adenine nucleotides. wikipedia.orgwikipedia.org The primary reaction catalyzed by adenylate kinase is:

2 ADP ⇌ ATP + AMP wikipedia.org

This reaction allows for the rapid regeneration of ATP from two molecules of ADP, particularly in tissues with high energy demands such as skeletal muscle. doccheck.com Conversely, when ATP levels are high and energy demand is low, the reaction can proceed in the reverse direction to synthesize ADP from ATP and AMP. Adenylate kinase is therefore essential for maintaining the balance between the different adenine nucleotides and for monitoring the energy status of the cell. wikipedia.orgnih.gov

Table 2: Overview of Adenosine 5'-Monophosphate Biosynthesis Pathways
PathwayStarting Material(s)Key Intermediate(s)Final ProductSignificance
De Novo Synthesis Ribose-5-phosphate, amino acids, CO2, one-carbon unitsInosine Monophosphate (IMP)Adenosine 5'-Monophosphate (AMP)Builds purines from simple precursors; energy-intensive. nih.govpixorize.com
Purine Salvage Adenine, Adenosine, HypoxanthineInosine Monophosphate (IMP)Adenosine 5'-Monophosphate (AMP)Recycles purine bases and nucleosides; energetically efficient. wikipedia.orgmicrobenotes.com
Adenylate Kinase Reaction Adenosine Diphosphate (B83284) (ADP)N/AAdenosine 5'-Monophosphate (AMP)Maintains adenine nucleotide balance and cellular energy homeostasis. wikipedia.orgwikipedia.org

Hydrolysis of ATP to Adenosine 5'-Monophosphate and Pyrophosphate

Adenosine 5'-monophosphate can be formed through the hydrolysis of adenosine triphosphate (ATP). In this reaction, the terminal and penultimate phosphate groups are cleaved from the ATP molecule, resulting in the formation of AMP and an inorganic pyrophosphate (PPi) molecule. nih.gov This process is an exergonic reaction, releasing a significant amount of energy, approximately -10.9 kcal/mol under standard conditions. frontiersin.org

The reaction can be summarized as follows: ATP + H₂O → AMP + PPi

Adenosine 5'-Monophosphate Formation from RNA Breakdown

The catabolism of ribonucleic acid (RNA) is another significant source of intracellular adenosine 5'-monophosphate. nih.gov During cellular processes such as RNA turnover and degradation, RNA molecules are broken down into their constituent ribonucleotides. This process involves the action of various ribonucleases that cleave the phosphodiester bonds linking the nucleotides in the RNA polymer. The products of this breakdown include the four nucleoside monophosphates, one of which is adenosine 5'-monophosphate.

Degradation Pathways of Adenosine 5'-Monophosphate

The degradation of adenosine 5'-monophosphate is a crucial aspect of purine metabolism, ensuring the recycling of purine bases and the removal of excess nucleotides.

Conversion of Adenosine 5'-Monophosphate to Inosine Monophosphate (IMP) via Myoadenylate Deaminase

A primary pathway for AMP degradation, particularly in skeletal muscle, is its conversion to inosine monophosphate (IMP). This reaction is catalyzed by the enzyme myoadenylate deaminase, also known as AMP deaminase. ahajournals.orgyoutube.com The enzyme facilitates the deamination of AMP, removing an amino group and resulting in the formation of IMP and an ammonia (B1221849) molecule. youtube.com

This conversion is a key component of the purine nucleotide cycle, which plays a vital role in cellular energy metabolism, especially during strenuous exercise. ahajournals.orgcvpharmacology.com The generation of IMP and its subsequent reconversion to AMP is linked to the production of fumarate, an intermediate in the citric acid cycle, thereby contributing to ATP production. cvpharmacology.com Deficiency in myoadenylate deaminase can lead to an accumulation of AMP in muscle cells, particularly after exercise, and is associated with symptoms like fatigue and muscle pain. youtube.comnih.gov

EnzymeSubstrateProductMetabolic PathwayKey Function
Myoadenylate Deaminase (AMP Deaminase)Adenosine 5'-monophosphate (AMP)Inosine Monophosphate (IMP) + AmmoniaPurine Nucleotide CycleEnergy metabolism in skeletal muscle

Adenosine 5'-Monophosphate Dephosphorylation to Adenosine by 5'-Nucleotidase

Adenosine 5'-monophosphate can also be dephosphorylated to form adenosine. This hydrolytic reaction is catalyzed by the enzyme 5'-nucleotidase, which removes the phosphate group from AMP. researchgate.net

There are multiple isoforms of 5'-nucleotidase, which can be broadly categorized as membrane-bound (ecto-5'-nucleotidases) and soluble cytosolic forms. nih.gov These isoforms exhibit different kinetic properties and substrate specificities. For instance, some soluble 5'-nucleotidases are classified as "low-Kₘ" or "high-Kₘ" based on their affinity for AMP and IMP. mdpi.com The low-Kₘ enzymes have a high affinity for AMP, with Kₘ values ranging from 7 to 15 µM, while high-Kₘ enzymes have a much lower affinity for AMP. mdpi.com The presence of these different isoforms allows for complex regulation of nucleoside monophosphate dephosphorylation in various tissues. mdpi.com

5'-Nucleotidase Isoform TypeCellular LocationRelative Affinity for AMPKₘ for AMP
Low-KₘCytosolicHigh7-15 µM
High-KₘCytosolicLow3.0-9.4 mM
Ecto-5'-nucleotidaseMembrane-boundVariesVaries

Catabolic Pathways Leading to Uric Acid Formation from Adenosine 5'-Monophosphate

The complete catabolism of AMP ultimately leads to the production of uric acid, the final excretory product of purine metabolism in humans. nih.gov This multi-step pathway involves several key enzymes.

Following the dephosphorylation of AMP to adenosine by 5'-nucleotidase, the enzyme adenosine deaminase converts adenosine to inosine. nih.gov Alternatively, AMP can be converted to IMP by AMP deaminase, which is then dephosphorylated to inosine. nih.gov Inosine is subsequently acted upon by purine nucleoside phosphorylase, which cleaves the glycosidic bond to release hypoxanthine and ribose-1-phosphate.

The final steps of this pathway involve the enzyme xanthine (B1682287) oxidase, which first oxidizes hypoxanthine to xanthine and then further oxidizes xanthine to uric acid. nih.gov In humans, uric acid is the terminal product of purine degradation and is excreted in the urine. researchgate.net

Regulation of Adenosine 5'-Monophosphate Degradation by Phosphodiesterases

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in regulating the levels of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The primary function of cAMP-specific phosphodiesterases is to catalyze the hydrolysis of the 3',5'-phosphodiester bond in cAMP, which results in the formation of adenosine 5'-monophosphate (AMP). wikipedia.orgnih.gov

Therefore, phosphodiesterases are directly involved in the formation of AMP from cAMP, rather than its degradation. By controlling the rate of cAMP hydrolysis, PDEs indirectly influence the pool of AMP available for other metabolic processes. wikipedia.org The regulation of PDE activity is complex, involving different PDE families and isoforms with distinct tissue distributions and regulatory properties. For example, PDE4, PDE7, and PDE8 are specific for cAMP hydrolysis. nih.gov The activity of these enzymes terminates cAMP-mediated signaling pathways and, in doing so, contributes to the intracellular production of AMP. nih.gov

Interconversion Dynamics of Adenosine 5'-Monophosphate within the Adenylate Pool

The concentration of adenosine 5'-monophosphate (AMP) within a cell is not static; it exists in a dynamic equilibrium with adenosine diphosphate (ADP) and adenosine triphosphate (ATP). This collection of adenine nucleotides is known as the adenylate pool. The interconversion between these molecules is rapid and continuous, primarily governed by the enzymatic activity of adenylate kinase, which ensures that the cell can efficiently manage and respond to changes in its energy status. This dynamic interplay is fundamental to cellular life, as the relative concentrations of AMP, ADP, and ATP dictate the energetic capacity for virtually all metabolic processes.

Adenylate Energy Charge and Adenosine 5'-Monophosphate Concentration

The concept of adenylate energy charge (AEC) was introduced as a quantitative index to measure the energy status of a cell. wikipedia.org It reflects the amount of metabolic energy stored in the adenylate pool. The AEC is calculated based on the concentrations of all three adenine nucleotides using the following formula:

AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]) wikipedia.org

The AEC value ranges from 0 (all adenylate as AMP) to 1.0 (all adenylate as ATP). In most healthy, metabolizing cells, the AEC is maintained within a narrow and high range, typically between 0.7 and 0.95. wikipedia.org This stabilization is crucial for maintaining cellular homeostasis. For instance, studies in Escherichia coli have shown that active growth occurs only when the energy charge is above approximately 0.8. Cellular viability is maintained at values between 0.5 and 0.8, while a drop below 0.5 is associated with cell death. nih.gov

There is a critical and inverse relationship between the adenylate energy charge and the concentration of AMP. When cellular energy consumption exceeds production, ATP is hydrolyzed to ADP and subsequently to AMP. This shift in the adenylate pool leads to a decrease in the AEC. Conversely, a falling AEC is directly mirrored by a rising concentration of AMP. This increase in AMP is not merely a consequence of energy depletion but serves as a primary signal of metabolic stress. wikipedia.orgnih.gov As the AEC falls, the elevated AMP levels trigger regulatory mechanisms, such as the activation of AMP-activated protein kinase (AMPK), which in turn stimulates catabolic pathways to generate more ATP and inhibits anabolic, energy-consuming processes to restore the energy charge. wikipedia.orgnih.govmonash.edu

Research on the stria vascularis under metabolic stress provides a clear example of this relationship. Under normal conditions, the AEC is approximately 0.84. Following 10 minutes of ischemia, the AEC plummets three-fold, accompanied by a dramatic 1500% increase in the concentration of AMP. nih.gov

Cellular ConditionAdenylate Energy Charge (AEC)Relative AMP ConcentrationPhysiological State
Normal, Active Growth0.8 - 0.95LowAnabolic processes favored
Viable, Non-growing (Stress)0.5 - 0.8IncreasingCatabolic processes activated
Cell Death< 0.5HighLoss of homeostasis

Relationship between Adenosine 5'-Monophosphate, ADP, and ATP Ratios in Cellular Energy Status

The relative ratios of AMP, ADP, and ATP are tightly controlled and serve as a sensitive barometer of the cell's energetic health. The key enzyme governing the balance within the adenylate pool is adenylate kinase (AK), which catalyzes the reversible reaction:

2 ADP ⇌ ATP + AMP wikipedia.orgoup.commdpi.com

This equilibrium, maintained by the high activity of adenylate kinase in all eukaryotic cells, has a profound consequence: it makes the AMP:ATP ratio a much more sensitive indicator of cellular energy status than the ADP:ATP ratio. oup.comnih.gov Because the reaction is near equilibrium, the concentration of AMP is approximately proportional to the square of the ADP concentration divided by the ATP concentration ([AMP] ≈ k * [ADP]² / [ATP]). This means that the AMP:ATP ratio varies approximately as the square of the ADP:ATP ratio. oup.comnih.gov

Consequently, even a small decrease in the ATP:ADP ratio, which might occur during a mild increase in energy demand, will cause a much larger, squared increase in the AMP:ATP ratio. nih.gov This biochemical amplification makes AMP an exceptionally sensitive signal for metabolic monitoring. nih.gov In a fully energized cell, the ATP:ADP ratio is typically high, around 10:1 or even higher, and the concentration of AMP is often 100-fold lower than that of ATP. nih.govaatbio.com When a cell undergoes metabolic stress, such as through the inhibition of mitochondrial ATP production, the changes in these ratios become stark. For example, in one study on human cells, a slight decline in ATP (<20%) led to a 2.8-fold increase in the ADP:ATP ratio, but a significantly more pronounced 8-fold increase in the AMP:ATP ratio. nih.gov

This sensitivity allows the cell to respond swiftly to energy deficits. The rise in the AMP:ATP ratio is a critical trigger for energy-sensing pathways. The AMP-activated protein kinase (AMPK) system, for example, is exquisitely responsive to increases in the AMP:ATP ratio (and more recently understood, the ADP:ATP ratio as well), acting as a master regulator to restore energy homeostasis by switching on ATP-generating pathways and switching off ATP-consuming ones. oup.comcabidigitallibrary.orgcam.ac.uk

ParameterNormal/High Energy StateMetabolic Stress/Low Energy State
ATP Concentration (mmoles/kg dry wt)11.4Significantly Decreased
ADP Concentration (mmoles/kg dry wt)3.7Increased
AMP Concentration (mmoles/kg dry wt)0.6Dramatically Increased (~1500%)
ATP:ADP Ratio~10:1 or higherDecreased
AMP:ATP RatioLow (~1:100)Greatly Increased (amplified change)
Data based on measurements in stria vascularis. nih.gov

Adenosine 5 Monophosphate in Cellular Signaling and Regulation

Adenosine (B11128) 5'-monophosphate (AMP) is a pivotal signaling molecule that reflects the energy status of the cell. Its concentration rises when ATP is consumed, triggering a cascade of events to restore energy balance. A primary mechanism through which AMP exerts its regulatory effects is by activating AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. oup.comnih.govnih.gov

Adenosine 5'-Monophosphate-Activated Protein Kinase (AMPK) Signaling

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. portlandpress.comportlandpress.com It functions as a crucial energy sensor, and its activation initiates a switch from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways to maintain cellular energy homeostasis. nih.govoup.comfrontiersin.org

The activation of AMPK is a multi-faceted process involving direct allosteric regulation by AMP and subsequent phosphorylation by upstream kinases.

The γ-subunit of AMPK contains nucleotide-binding sites. portlandpress.com The binding of AMP to these sites on the γ-subunit induces a conformational change in the AMPK complex. researchgate.net This change has two key effects: it allosterically activates the kinase and makes it a more favorable substrate for phosphorylation by upstream kinases. nih.govcellsignal.com Recent research suggests that while ADP can also bind and cause allosteric activation, AMP remains the primary activating ligand in vivo. nih.govportlandpress.comportlandpress.com

Full activation of AMPK requires the phosphorylation of a specific threonine residue (Thr172) on the α-subunit. nih.gov The primary upstream kinase responsible for this phosphorylation is Liver Kinase B1 (LKB1). ku.dkembopress.org The binding of AMP to the γ-subunit promotes this phosphorylation event. nih.govportlandpress.comportlandpress.com Another key upstream kinase is the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), which can activate AMPK in response to increases in intracellular calcium levels. ku.dknih.govnih.gov

Table 1: Key Upstream Kinases of AMPK
Upstream KinaseActivating SignalMechanism
Liver Kinase B1 (LKB1)Increased AMP/ATP ratioPhosphorylates Thr172 on the AMPK α-subunit. ku.dkembopress.org
Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)Increased intracellular Ca2+Phosphorylates Thr172 on the AMPK α-subunit, independent of AMP levels. ku.dknih.govnih.gov

The ratio of AMP to ATP within the cell is a critical determinant of AMPK activity. oup.com Under normal conditions, ATP concentrations are high, and ATP competes with AMP for binding to the γ-subunit, keeping AMPK in a less active state. nih.gov During metabolic stress, such as exercise or nutrient deprivation, ATP is consumed, leading to a rise in the AMP/ATP ratio. researchgate.netresearchgate.net This increase in AMP displaces ATP, leading to the allosteric activation and enhanced phosphorylation of AMPK, thereby amplifying its kinase activity. oup.comnih.gov

Downstream Signaling Cascades Orchestrated by Activated AMPK

Once activated, AMPK phosphorylates a multitude of downstream targets, initiating a broad metabolic response to restore cellular energy levels. cellsignal.com

Activated AMPK promotes ATP-generating catabolic pathways. nih.govnews-medical.netwikipedia.org

Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA. portlandpress.comresearchgate.netportlandpress.com Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), which is essential for the transport of fatty acids into the mitochondria for oxidation. nih.gov By reducing malonyl-CoA levels, AMPK promotes fatty acid oxidation. nih.govnih.gov

Glycolysis and Glucose Transport: AMPK stimulates glucose uptake by promoting the translocation of glucose transporters, such as GLUT4, to the cell surface. nih.govfrontiersin.org It also enhances glycolysis to accelerate ATP production from glucose.

Mitochondrial Biogenesis: AMPK can stimulate the production of new mitochondria, the powerhouses of the cell, to increase the capacity for ATP generation through oxidative phosphorylation. pnas.orgnih.govnih.gov This is often mediated through the activation of the transcriptional coactivator PGC-1α. frontiersin.org

Table 2: Downstream Effects of AMPK Activation on Catabolic Pathways
PathwayKey AMPK TargetEffect of AMPK Activation
Fatty Acid OxidationAcetyl-CoA Carboxylase (ACC)Inhibition of ACC, leading to decreased malonyl-CoA and increased fatty acid uptake into mitochondria. portlandpress.comresearchgate.netportlandpress.com
Glucose Transport-Promotes translocation of glucose transporters (e.g., GLUT4) to the cell membrane, increasing glucose uptake. nih.govfrontiersin.org
Glycolysis-Stimulates glycolytic enzymes to increase ATP production.
Mitochondrial BiogenesisPGC-1αActivates PGC-1α, a master regulator of mitochondrial biogenesis. pnas.orgnih.govnih.gov
Inhibition of Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis, Cell Proliferation)

Activation of AMP-activated protein kinase (AMPK) by adenosine 5'-monophosphate (AMP) serves as a critical cellular mechanism to conserve energy by inhibiting anabolic processes that consume ATP. This inhibition spans several key pathways, including protein synthesis, lipid synthesis, and cell proliferation, thereby ensuring cellular resources are redirected towards ATP production during times of metabolic stress.

Protein Synthesis: As a highly energy-demanding process, protein synthesis is a primary target for inhibition by AMPK. nih.govucla.edu AMPK activation suppresses protein synthesis through multiple mechanisms. One major route is the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis. nih.govnih.gov AMPK can directly phosphorylate and activate TSC2 (tuberous sclerosis complex 2), a negative regulator of mTORC1. nih.gov It can also directly phosphorylate the mTORC1 subunit RAPTOR, leading to mTORC1 inhibition. nih.gov Furthermore, AMPK can inhibit protein synthesis by targeting the translation elongation step. It phosphorylates and activates eukaryotic elongation factor 2 kinase (eEF2K), which in turn phosphorylates and inhibits eukaryotic elongation factor 2 (eEF2), a key protein required for the translocation of the ribosome along the mRNA. nih.govnih.gov This dual control over both the initiation and elongation phases of translation ensures a rapid and effective shutdown of protein synthesis to preserve cellular energy. nih.gov Studies in cardiac myocytes and skeletal muscle have demonstrated that pharmacological activation of AMPK significantly decreases protein synthesis, highlighting its role in controlling hypertrophic growth. nih.govnih.gov

Lipid Synthesis: AMPK plays a pivotal role in regulating lipid metabolism by switching off the synthesis of fatty acids and cholesterol. nih.gov It directly phosphorylates and inactivates two key enzymes in lipogenesis:

Acetyl-CoA carboxylase (ACC): This enzyme catalyzes the first committed step in fatty acid synthesis. AMPK-mediated phosphorylation of ACC inhibits its activity, leading to a decrease in the production of malonyl-CoA, the building block for fatty acid synthesis. nih.govfrontiersin.org

3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase): This is the rate-limiting enzyme in cholesterol synthesis. nih.govnih.gov AMPK phosphorylation leads to its inactivation, thereby curbing cholesterol production. jst.go.jp

By inhibiting these enzymes, AMPK not only halts ATP-consuming lipid synthesis but also promotes fatty acid oxidation, as reduced malonyl-CoA levels relieve the inhibition on carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into mitochondria for breakdown. jst.go.jpresearchgate.net This coordinated regulation shifts the cellular metabolic balance from lipid storage to lipid utilization. nih.gov

Cell Proliferation: Cell growth and proliferation are intrinsically linked to the availability of cellular energy and biosynthetic precursors. AMPK activation acts as a brake on cell proliferation by exerting its inhibitory effects on both protein and lipid synthesis. nih.gov By suppressing the mTOR pathway, AMPK limits the necessary protein production for cell growth. nih.gov Furthermore, the inhibition of fatty acid and cholesterol synthesis deprives proliferating cells of essential components for building new membranes. Published studies indicate that AMPK activation strongly suppresses cell proliferation in both non-malignant and tumor cells through these multifaceted mechanisms. nih.gov

Table 1: Key Anabolic Enzymes and Pathways Inhibited by AMPK Activation
Anabolic ProcessKey TargetMechanism of Inhibition by AMPKReference
Protein SynthesismTORC1Indirect inhibition via TSC2 activation and direct phosphorylation of RAPTOR. nih.govnih.gov
Protein SynthesiseEF2Indirect inhibition via activation of eEF2K. nih.govnih.gov
Fatty Acid SynthesisAcetyl-CoA Carboxylase (ACC)Direct phosphorylation and inactivation. nih.govfrontiersin.org
Cholesterol SynthesisHMG-CoA Reductase (HMGCR)Direct phosphorylation and inactivation. nih.govjst.go.jp
Cell ProliferationMultiple (mTOR, ACC, etc.)Inhibition of essential biosynthetic pathways (protein and lipid synthesis). nih.gov
Crosstalk with mTORC1 Pathway and Autophagy Regulation

The interplay between AMPK and mTORC1 is a central axis in the control of cellular metabolism, balancing anabolic and catabolic processes in response to energy availability. portlandpress.com These two kinases have opposing roles: AMPK is activated by low energy states (high AMP:ATP ratio) to promote catabolism, while mTORC1 is active under nutrient-rich conditions to drive anabolism and cell growth. nih.gov The crosstalk between them ensures that cell growth only occurs when energy levels are sufficient.

AMPK inhibits mTORC1 activity through at least two well-established mechanisms:

Phosphorylation of TSC2: AMPK can phosphorylate the tuberous sclerosis complex 2 (TSC2), which enhances its activity. The TSC1-TSC2 complex is a GTPase-activating protein for the small GTPase Rheb, a potent activator of mTORC1. By activating TSC2, AMPK promotes the conversion of Rheb to its inactive GDP-bound state, thereby suppressing mTORC1 signaling. nih.govnih.gov

Phosphorylation of Raptor: AMPK can directly phosphorylate Raptor, a regulatory subunit of the mTORC1 complex. This phosphorylation creates a binding site for 14-3-3 proteins, which is thought to interfere with Raptor's ability to present substrates to mTOR, thus inhibiting mTORC1 activity. nih.govresearchgate.net

This AMPK-mediated inhibition of mTORC1 has a profound impact on autophagy, a catabolic process where cells degrade and recycle their own components to generate energy and building blocks during times of stress. nih.gov mTORC1 is a major negative regulator of autophagy. frontiersin.org In nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for initiating the formation of autophagosomes. portlandpress.comnih.gov

When energy levels are low, AMPK activation leads to the inhibition of mTORC1, which relieves the inhibitory phosphorylation on the ULK1 complex, thereby promoting the initiation of autophagy. nih.gov Furthermore, AMPK can also directly phosphorylate ULK1 at different sites than mTORC1, leading to its activation. portlandpress.comfrontiersin.org This dual mechanism, involving both the removal of an inhibitory signal (from mTORC1) and the provision of an activating signal, allows for a robust and tightly controlled induction of autophagy in response to energy stress. nih.govnih.gov This intricate crosstalk ensures that when anabolic processes are halted, the catabolic process of autophagy is initiated to restore cellular energy homeostasis. portlandpress.com

Influence on Mitochondrial Health and Homeostasis

AMPK acts as a master regulator of mitochondrial homeostasis, ensuring the health and efficiency of the cell's powerhouses, particularly in response to metabolic stress. nih.govnih.gov Its influence extends to several key aspects of mitochondrial biology, including biogenesis, dynamics (fission and fusion), and the selective removal of damaged mitochondria through mitophagy. nih.govmdpi.com

Mitochondrial Biogenesis: AMPK promotes the generation of new mitochondria, a process known as mitochondrial biogenesis. A primary mechanism for this is the activation of the peroxisome proliferator-activated receptor-γ co-activator 1α (PGC-1α), a master regulator of mitochondrial gene expression. nih.govmdpi.com AMPK can directly phosphorylate PGC-1α, enhancing its activity. nih.gov Additionally, AMPK activation can increase cellular NAD+ levels, which in turn activates SIRT1, a deacetylase that further activates PGC-1α. nih.gov Activated PGC-1α co-activates nuclear respiratory factors (NRFs) and other transcription factors that drive the expression of nuclear and mitochondrial genes encoding mitochondrial proteins, ultimately leading to increased mitochondrial mass and oxidative capacity. nih.gov

Mitochondrial Dynamics: The balance between mitochondrial fission (division) and fusion (merging) is crucial for maintaining a healthy mitochondrial network. AMPK influences this dynamic process. It can promote mitochondrial fission by directly phosphorylating the Mitochondrial Fission Factor (MFF), a receptor that recruits the fission machinery protein Drp1 to the mitochondrial outer membrane. nih.govfrontiersin.org This process is important for segregating damaged portions of mitochondria for removal.

Mitophagy: Mitophagy is the selective degradation of damaged or dysfunctional mitochondria via autophagy. This quality control mechanism is essential for preventing the accumulation of reactive oxygen species (ROS) and maintaining cellular health. AMPK is a key activator of mitophagy. By activating the ULK1 complex, AMPK initiates the general autophagic process. nih.gov The AMPK-driven fission is also a prerequisite for mitophagy, as it allows for the isolation of damaged mitochondria, which can then be targeted for engulfment by autophagosomes. frontiersin.org

Tissue-Specific Roles of AMPK Activation by Adenosine 5'-Monophosphate

The physiological outcomes of AMPK activation are highly dependent on the specific tissue and its metabolic function. AMPK acts as a local energy sensor in various cell types, orchestrating responses tailored to the needs of that tissue while contributing to whole-body energy balance.

Skeletal Muscle Metabolism and Mitochondrial Function

In skeletal muscle, a tissue with highly dynamic energy demands, AMPK is a critical regulator of metabolism, particularly during exercise. nih.gov When ATP is consumed rapidly during muscle contraction, the resulting increase in AMP levels activates AMPK. nih.gov

Activated AMPK orchestrates a metabolic shift to increase ATP production:

Enhanced Glucose and Fatty Acid Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the cell surface, increasing glucose uptake. It also enhances the uptake and oxidation of fatty acids. nih.gov

Stimulation of Mitochondrial Biogenesis: Chronic activation of AMPK, as seen with endurance exercise training, leads to an increase in the number and function of mitochondria. nih.govresearchgate.net This is mediated through the PGC-1α pathway, enhancing the muscle's oxidative capacity and endurance. nih.govnih.gov

Regulation of Mitophagy: AMPK activation during exercise can induce mitophagy, ensuring the removal of mitochondria damaged by increased metabolic activity and oxidative stress, thereby maintaining a healthy mitochondrial pool. frontiersin.org

Table 2: Effects of AMPK Activation in Skeletal Muscle
Metabolic ProcessEffect of AMPK ActivationKey Downstream Target/PathwayReference
Glucose UptakeIncreasedGLUT4 Translocation nih.gov
Fatty Acid OxidationIncreasedACC Inhibition nih.gov
Mitochondrial BiogenesisIncreasedPGC-1α Activation nih.govnih.gov
Protein SynthesisDecreasedmTORC1 Inhibition nih.gov
Hepatic Lipid and Glucose Metabolism

In the liver, AMPK acts as a key regulator of lipid and glucose homeostasis, playing a crucial role in preventing conditions like nonalcoholic fatty liver disease (NAFLD). nih.gov When activated in hepatocytes, AMPK switches metabolism from anabolic to catabolic pathways.

Inhibition of Lipogenesis: AMPK phosphorylates and inactivates ACC and HMG-CoA reductase, shutting down the synthesis of fatty acids and cholesterol, respectively. nih.govnih.gov This is a primary mechanism by which AMPK reduces hepatic lipid accumulation (steatosis). nih.gov

Stimulation of Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces malonyl-CoA levels, which in turn de-represses CPT1 and promotes the oxidation of fatty acids in the mitochondria. nih.govfrontiersin.org This increased fat burning further helps to reduce liver fat content. nih.gov

Inhibition of Gluconeogenesis: During fasting, the liver produces glucose via gluconeogenesis. AMPK can suppress this process by inhibiting the expression of key gluconeogenic enzymes like PEPCK and G6Pase, thus helping to regulate blood glucose levels. nih.gov

Hypothalamic AMPK in Appetite and Whole-Body Energy Homeostasis

Beyond its cell-autonomous roles, AMPK in the hypothalamus of the brain acts as a sensor of whole-body energy status, integrating hormonal and nutritional signals to regulate food intake and energy expenditure. nih.govsemanticscholar.org

Regulation of Appetite: Hypothalamic AMPK activity is modulated by various hormones that signal the body's energy state. The hunger hormone ghrelin activates AMPK in appetite-stimulating neurons (AgRP/NPY neurons), promoting food intake. e-enm.orgnih.gov Conversely, anorexigenic hormones like leptin and insulin, which signal energy sufficiency, inhibit AMPK activity in these neurons and in appetite-suppressing neurons (POMC neurons), leading to reduced food intake. nih.govnih.gov

Energy Expenditure: AMPK in the hypothalamus also influences energy expenditure. For instance, its inhibition in the ventromedial nucleus of the hypothalamus (VMH) can increase energy expenditure through the sympathetic nervous system. nih.gov

Glucose Homeostasis: Hypothalamic AMPK is also a glucose sensor. Its activity increases during hypoglycemia, triggering counter-regulatory responses to restore blood glucose levels. e-enm.org

By integrating these diverse signals, hypothalamic AMPK plays a crucial role in maintaining energy balance at the organismal level, adjusting feeding behavior and energy expenditure to match the body's metabolic needs. nih.gove-enm.org

Cyclic Adenosine Monophosphate (cAMP) Signaling Pathway

The cyclic this compound (cAMP) signaling pathway is a fundamental and ubiquitous mechanism for intracellular signal transduction. wikipedia.org As a key second messenger, cAMP relays extracellular signals received at the cell surface to intracellular effectors, thereby orchestrating a wide array of physiological responses. patsnap.com This pathway is initiated by the binding of various hormones and neurotransmitters to their specific G protein-coupled receptors (GPCRs), which in turn activates or inhibits the synthesis of cAMP. wikipedia.org The subsequent changes in intracellular cAMP concentration modulate the activity of downstream targets, most notably protein kinase A (PKA), to regulate cellular processes ranging from metabolism and gene transcription to cell growth and differentiation. news-medical.net

Synthesis of cAMP from ATP by Adenylyl Cyclase Enzymes

Cyclic AMP is synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase (also known as adenylate cyclase). nih.govproteopedia.org This reaction involves the cyclization of ATP, where the 3'-hydroxyl group of the ribose moiety attacks the alpha-phosphate, forming a 3',5'-cyclic phosphodiester bond and releasing pyrophosphate. proteopedia.org Magnesium ions are essential cofactors for this enzymatic activity. nih.govwikipedia.org

There are at least nine membrane-bound isoforms of adenylyl cyclase in mammals (designated as types I-IX), each with distinct regulatory properties and tissue distribution. nih.govucl.ac.uk These enzymes are typically activated by the Gs alpha subunit of a heterotrimeric G protein complex following the binding of an extracellular ligand to a GPCR. wikipedia.orgwikipedia.org Conversely, they can be inhibited by the Gi alpha subunit, allowing for fine-tuned regulation of cAMP production. wikipedia.org Some adenylyl cyclase isoforms can also be regulated by other signaling molecules, such as calcium and calmodulin. ucl.ac.uk The plant-derived diterpene, forskolin, is a direct activator of most adenylyl cyclase isoforms and is widely used in research to experimentally elevate intracellular cAMP levels. nih.govplos.org

Degradation of cAMP by Phosphodiesterases

The intracellular concentration of cAMP is tightly regulated not only by its synthesis but also by its degradation. This crucial function is carried out by a large and diverse superfamily of enzymes known as cyclic nucleotide phosphodiesterases (PDEs). reactome.orgnih.gov PDEs hydrolyze the 3',5'-cyclic phosphodiester bond in cAMP, converting it to adenosine 5'-monophosphate (AMP), which is inactive as a second messenger. nih.gov

The PDE superfamily is divided into 11 families based on their sequence homology, substrate specificity, and sensitivity to inhibitors. ahajournals.orgnih.gov Some PDEs are specific for cAMP (PDE4, PDE7, and PDE8), some are specific for cyclic guanosine (B1672433) monophosphate (cGMP) (PDE5, PDE6, and PDE9), and others can hydrolyze both cyclic nucleotides (PDE1, PDE2, PDE3, PDE10, and PDE11). reactome.orgnih.gov Within cardiomyocytes, for instance, PDE3 and PDE4 are the primary contributors to cAMP hydrolysis. ahajournals.org The presence of multiple PDE isoforms with distinct tissue and subcellular localizations allows for precise spatial and temporal control over cAMP signaling. nih.govnih.gov

PDE FamilySubstrate SpecificityKey Characteristics
PDE1cAMP and cGMPActivated by Ca2+/calmodulin oup.com
PDE2cAMP and cGMPActivated by cGMP
PDE3cAMP and cGMPInhibited by cGMP
PDE4cAMP-specificImportant in inflammation and airway disease nih.gov
PDE7cAMP-specificHigh affinity for cAMP
PDE8cAMP-specificInsensitive to common PDE inhibitors like IBMX oup.com

Role of cAMP as a Second Messenger in Intracellular Signaling

Cyclic AMP functions as a quintessential second messenger, amplifying and transducing extracellular signals into intracellular responses. patsnap.com Hormones like glucagon and adrenaline, which cannot cross the plasma membrane, rely on second messengers like cAMP to convey their messages to the cell's interior. wikipedia.org The process begins when an external signal (the "first messenger") binds to a GPCR, leading to the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP concentration. patsnap.comwikipedia.org

This rise in cAMP levels constitutes the intracellular signal that triggers a cascade of events. One of the primary roles of cAMP is to activate protein kinases, which in turn phosphorylate specific target proteins, altering their activity and leading to a cellular response. patsnap.com This can include changes in metabolism, such as the breakdown of glycogen to glucose, or the regulation of gene expression through the phosphorylation of transcription factors. patsnap.comwikipedia.org The transient nature of cAMP signaling, ensured by the activity of phosphodiesterases, allows for rapid and precise control over cellular functions in response to external stimuli. patsnap.com

Activation of Protein Kinase A (PKA) by cAMP

The major intracellular effector of cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). wikipedia.orgnews-medical.net In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. pearson.comnih.gov The regulatory subunits bind to and inhibit the catalytic subunits, preventing them from phosphorylating their substrates. pnas.org

The activation of PKA is an allosteric process initiated by the binding of cAMP. pearson.com Each regulatory subunit has two distinct cAMP-binding domains. pnas.org When intracellular cAMP levels rise, four molecules of cAMP bind to the two regulatory subunits (two cAMP molecules per R subunit). pearson.com This binding induces a conformational change in the regulatory subunits, causing them to dissociate from the catalytic subunits. pnas.orgwikipedia.org The released catalytic subunits are then free and active to phosphorylate specific serine and threonine residues on their target proteins, thereby propagating the signal downstream. wikipedia.orgpearson.com

ComponentStateFunction
PKA Holoenzyme (R2C2)InactiveCatalytic subunits are inhibited by regulatory subunits. nih.gov
cAMPActivatorBinds to the regulatory subunits. pearson.com
Regulatory Subunits (R)cAMP-boundUndergo a conformational change and release the catalytic subunits. pnas.org
Catalytic Subunits (C)ActivePhosphorylate target proteins on serine/threonine residues. wikipedia.org

Compartmentalization of cAMP Signaling

While cAMP is a small, diffusible molecule, its signaling is not uniform throughout the cell. asbmb.org Instead, cAMP signaling is highly organized into discrete subcellular compartments or microdomains. nih.govnih.gov This compartmentalization allows for the specific and localized activation of downstream effectors in response to particular stimuli, enabling a single second messenger to mediate diverse and even opposing physiological outcomes in the same cell. asbmb.orgroyalsocietypublishing.org

Several mechanisms contribute to the formation of these cAMP signaling "hot spots." nih.gov One key factor is the localized production of cAMP by adenylyl cyclases that are anchored at specific subcellular locations. researchgate.net Another critical component is the strategic placement of different phosphodiesterase (PDE) isoforms, which act as barriers to diffusion by rapidly degrading cAMP and shaping the spatial distribution of the signal. nih.govnih.gov Furthermore, A-kinase anchoring proteins (AKAPs) play a crucial role by scaffolding PKA and other signaling components, including GPCRs, adenylyl cyclases, and PDEs, into multiprotein complexes at specific intracellular sites. nih.govroyalsocietypublishing.org This creates signaling "signalosomes" that ensure the efficient and specific transmission of the cAMP signal to its intended targets. royalsocietypublishing.org

Direct Allosteric Regulation of Enzymes by Adenosine 5'-Monophosphate

Beyond its role as a precursor to cAMP, adenosine 5'-monophosphate (AMP) itself is a critical allosteric regulator of cellular metabolism. study.com Allosteric regulation involves the binding of a molecule to a site on an enzyme other than the active site (the allosteric site), which induces a conformational change that alters the enzyme's activity. wikipedia.orgwikipedia.org This mechanism allows for rapid and sensitive control of metabolic pathways in response to the cell's energy status. study.com

A prime example of this is the regulation of phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis. High levels of ATP, indicating an energy-rich state, allosterically inhibit PFK-1. wikipedia.orgchemistrytalk.org Conversely, when ATP is consumed and levels of AMP rise, AMP acts as an allosteric activator of PFK-1, counteracting the inhibitory effect of ATP and stimulating glycolysis to produce more ATP. chemistrytalk.org

Another crucial enzyme regulated by AMP is AMP-activated protein kinase (AMPK). AMPK functions as a master sensor of cellular energy status. nih.gov When cellular energy levels are low (i.e., high AMP:ATP ratio), AMP binds to AMPK, leading to its allosteric activation. nih.gov Activated AMPK then phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP, thereby restoring cellular energy homeostasis. nih.gov

Activation of Myophosphorylase-b

Myophosphorylase, the muscle-specific isoform of glycogen phosphorylase, plays a crucial role in providing a rapid source of glucose for muscle contraction. It exists in two primary forms: the generally active, phosphorylated form, myophosphorylase-a, and the typically inactive, dephosphorylated form, myophosphorylase-b. The activity of myophosphorylase-b is highly dependent on the cellular energy state, primarily signaled by the concentration of AMP. wikipedia.org

In a resting muscle cell, levels of ATP and glucose-6-phosphate are high, which act as allosteric inhibitors, keeping myophosphorylase-b in an inactive, tense (T) conformational state. wikipedia.org During strenuous exercise, ATP is rapidly hydrolyzed to meet energy demands, leading to a significant increase in the intracellular concentration of AMP. This elevated AMP concentration signals a low energy state. wikipedia.org AMP acts as a potent allosteric activator of myophosphorylase-b by binding to a specific nucleotide-binding site on the enzyme. wikipedia.orgwikipedia.org This binding induces a conformational change from the inactive T state to the active, relaxed (R) state, which possesses enzymatic properties similar to the phosphorylated 'a' form. wikipedia.org This activation allows for the rapid breakdown of glycogen into glucose-1-phosphate, fueling glycolysis to generate ATP for muscle activity. wikipedia.org

Regulator Effect on Myophosphorylase-b Cellular Condition
Adenosine 5'-monophosphate (AMP)Allosteric ActivatorHigh (e.g., exercise)
Adenosine triphosphate (ATP)Allosteric InhibitorHigh (e.g., rest)
Glucose-6-phosphateAllosteric InhibitorHigh (e.g., rest)

Activation of Glycogen Phosphorylase

Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. wikipedia.org The enzyme's activity is tightly controlled through both covalent modification (phosphorylation) and allosteric regulation to maintain glucose homeostasis. The dephosphorylated form, glycogen phosphorylase b, is allosterically activated by AMP. wikipedia.orgnih.gov

The binding of AMP induces a significant conformational change in the enzyme's structure. wikipedia.orgnih.gov This transition involves the rotation of the amino- and carboxyl-terminal domains, which increases substrate access to the catalytic site. nih.gov The structure of the activated state induced by AMP is similar to the active state induced by phosphorylation, demonstrating that AMP can bypass the need for hormonal signaling to activate glycogenolysis when cellular energy is low. nih.gov The specificity of the nucleotide-binding site for AMP over other nucleotides like inosine (B1671953) monophosphate is due to specific interactions revealed by structural studies. nih.gov In the liver, the activation of glycogen phosphorylase can also be stimulated by cyclic AMP (cAMP) through a signaling cascade that ultimately activates phosphorylase kinase, which then converts phosphorylase b to the more active phosphorylase a. nih.gov

Enzyme Form Regulatory State Primary Allosteric Activator Resulting Conformation
Glycogen Phosphorylase bNormally Inactive (Tense)AMPActive (Relaxed)
Glycogen Phosphorylase aNormally Active (Relaxed)-Active (Relaxed)

Activation of Phosphofructokinase-1 (PFK-1)

Phosphofructokinase-1 (PFK-1) is a key regulatory enzyme in glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. wikipedia.orgproteopedia.org This step is a major control point and is subject to complex allosteric regulation. While high levels of ATP inhibit PFK-1 activity, signaling energy abundance, AMP acts as a crucial allosteric activator, signaling an energy deficit. wikipedia.orgchegg.com

The inhibitory effect of ATP is due to its binding to an allosteric site on the enzyme, which is distinct from the catalytic site where ATP also binds as a substrate. wikipedia.orgproteopedia.org This allosteric binding of ATP lowers the enzyme's affinity for its other substrate, fructose-6-phosphate. wikipedia.org AMP reverses this ATP-induced inhibition. chegg.com By binding to the same allosteric site, AMP promotes a conformational change in the enzyme to the high-activity R state, increasing the affinity for fructose-6-phosphate and stimulating the glycolytic flux. proteopedia.org Therefore, the activity of PFK-1 is highly sensitive to the cellular ATP/AMP ratio; a low ratio (high AMP) signifies low energy charge and activates the enzyme to promote glycolysis and ATP production. wikipedia.orgchegg.com

Metabolite Role Effect on PFK-1 Activity Mechanism
ATP (high conc.)Allosteric InhibitorDecreaseBinds to allosteric site, promotes inactive T state
AMPAllosteric ActivatorIncreaseBinds to allosteric site, reverses ATP inhibition, promotes active R state
Fructose-6-phosphateSubstrateIncreaseBinds to active site, promotes active R state
Fructose 2,6-bisphosphateAllosteric ActivatorIncreasePotent activator that increases affinity for F6P and diminishes ATP inhibition

Interaction with Threonine Deaminase

Threonine deaminase (also known as threonine dehydratase) is an enzyme involved in the biosynthesis of isoleucine from threonine. In some organisms, its activity is subject to allosteric regulation. Research on Escherichia coli has led to the crystallization and characterization of an adenosine 5'-monophosphate-dependent threonine deaminase. nih.gov This finding indicates that AMP can directly bind to and regulate the enzyme's function, serving as an effector molecule. nih.gov

Adenosine 5 Monophosphate in Gene Expression and Transcriptional Regulation

AMPK-Mediated Transcriptional Regulation

As a master regulator of metabolism, AMPK's functions are not limited to the acute phosphorylation of metabolic enzymes; it also exerts profound, long-term effects on cellular function by modulating gene expression. alliedacademies.orgnih.gov This transcriptional reprogramming is crucial for adapting to metabolic stress and maintaining energy homeostasis over time. nih.gov AMPK activation leads to changes in the expression of genes involved in a wide array of cellular processes, including glucose and lipid metabolism, mitochondrial biogenesis, and autophagy. nih.govyoutube.com

While many of its targets are cytoplasmic, AMPK can also translocate to the nucleus to directly phosphorylate proteins involved in gene transcription. nih.govportlandpress.com This nuclear activity is a key mechanism by which AMPK influences gene expression patterns. nih.govportlandpress.com Research has identified several transcription factors, co-activators, and components of the transcriptional machinery as direct substrates of AMPK. nih.govnih.gov The phosphorylation of these nuclear proteins by AMPK can alter their activity, stability, and subcellular localization, thereby directly impacting the transcription of their target genes. nih.govresearchgate.net

Several key nuclear proteins are direct targets of AMPK phosphorylation. For instance, AMPK phosphorylates members of the Forkhead box O (FOXO) family of transcription factors, such as FOXO3, which are involved in stress resistance and metabolism. nih.gov Other notable targets include the tumor suppressor p53 and histone deacetylases (HDACs), which play crucial roles in cell cycle control and chromatin remodeling. tandfonline.com The direct phosphorylation of these and other nuclear proteins allows AMPK to exert immediate and direct control over the transcriptional landscape of the cell in response to energy stress.

Table 1: Examples of Nuclear Proteins Directly Phosphorylated by AMPK

Protein Function Consequence of AMPK Phosphorylation
CREB Transcription factor involved in metabolism, cell survival, and proliferation. Enhanced transcriptional activity. nih.gov
FOXO3 Transcription factor that regulates stress resistance, metabolism, and apoptosis. Modulation of its transcriptional activity. nih.gov
p53 Tumor suppressor protein that regulates the cell cycle, apoptosis, and genomic stability. Increased stability and activation. tandfonline.com
HDAC5 Histone deacetylase that represses gene expression. Phosphorylation leads to its export from the nucleus, relieving transcriptional repression of target genes like GLUT4. researchgate.net
TFEB/TFE3 Transcription factors that regulate lysosomal biogenesis and autophagy. Required for their transcriptional activation. biorxiv.org

The cAMP response element-binding protein (CREB) is a well-established transcription factor that plays a pivotal role in regulating the expression of genes involved in metabolism, differentiation, and survival. nih.govnih.gov AMPK has been shown to directly phosphorylate CREB at Serine 133, the same site targeted by protein kinase A (PKA). nih.govphysiology.orgphysiology.org This phosphorylation event is critical for enhancing CREB's transcriptional activity, allowing it to recruit co-activators like CBP/p300 and initiate the transcription of its target genes. nih.govresearchgate.net

The activation of CREB by AMPK provides a direct link between cellular energy status and the expression of genes necessary for metabolic adaptation. physiology.org For example, AMPK-mediated CREB activation is involved in the increased expression of hexokinase II and proteins involved in mitochondrial oxidative metabolism in skeletal muscle. nih.govphysiology.org This demonstrates how AMPK can fine-tune the expression of specific genes to meet the metabolic demands of the cell. In addition to CREB itself, AMPK also phosphorylates other members of the CREB family of transcription factors, including activating transcription factor 1 (ATF1) and CRE modulator (CREM), further expanding its influence on gene expression. nih.govphysiology.org

Activation of AMPK in response to a low cellular energy state triggers a global shift in gene expression designed to conserve ATP and promote its generation. nih.govmdpi.com This involves the upregulation of genes associated with catabolic processes and the downregulation of genes involved in anabolic pathways. youtube.com For instance, AMPK activation promotes the expression of genes that enhance glucose uptake and fatty acid oxidation, while simultaneously repressing the expression of genes involved in the synthesis of cholesterol, fatty acids, and proteins. nih.govyoutube.com

Cellular energy stress, such as that induced by hypoxia or glucose deprivation, leads to AMPK-dependent changes in the transcription of numerous genes. mdpi.com This reprogramming helps cells survive periods of metabolic stress by prioritizing energy production and shutting down non-essential energy-consuming processes. imrpress.com The transcriptional response to AMPK activation is tissue-specific, reflecting the different metabolic roles of various cell types. In skeletal muscle, for example, AMPK activation leads to the increased expression of genes involved in glucose transport and mitochondrial biogenesis to enhance exercise capacity. researchgate.net In the liver, AMPK activation suppresses the expression of genes involved in gluconeogenesis and lipogenesis to control glucose and lipid homeostasis. researchgate.net

Beyond its immediate effects, sustained activation of AMPK can lead to long-term metabolic reprogramming by inducing lasting changes in gene expression. alliedacademies.orgnih.gov This is crucial for adapting to chronic changes in energy demand, such as during endurance exercise training or prolonged caloric restriction. researchgate.net AMPK-dependent gene modulation underlies the increased mitochondrial biogenesis, enhanced oxidative capacity, and improved metabolic efficiency observed in these conditions. alliedacademies.orgresearchgate.net

A key mediator of AMPK-induced long-term metabolic reprogramming is the transcriptional coactivator PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). researchgate.net AMPK can increase both the expression and activity of PGC-1α, which in turn drives the expression of a broad network of genes involved in mitochondrial biogenesis and function. researchgate.net Another important target is the sterol regulatory element-binding protein 1 (SREBP1), a key transcription factor in lipogenesis. nih.gov AMPK phosphorylates and inhibits SREBP1, leading to a long-term reduction in the expression of lipogenic enzymes. nih.gov Through the modulation of these and other key transcriptional regulators, AMPK orchestrates a durable shift in cellular metabolism towards a more energy-efficient and stress-resistant phenotype.

cAMP-Mediated Transcriptional Regulation

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in a wide range of biological processes, including the regulation of gene expression. mdpi.com The effects of cAMP on transcription are primarily mediated by protein kinase A (PKA), which is activated upon binding of cAMP. nih.govyoutube.com The cAMP-PKA signaling pathway is a central mechanism by which cells respond to extracellular signals and modulate gene expression accordingly. gentarget.com

Upon activation by cAMP, the catalytic subunits of PKA are released and can translocate to the nucleus, where they phosphorylate a variety of transcription factors. youtube.com The phosphorylation of these transcription factors alters their ability to bind to specific DNA sequences and recruit the transcriptional machinery, thereby activating or repressing the expression of their target genes. nih.gov

The most well-characterized transcription factor activated by PKA is CREB. researchgate.netmdpi.com PKA phosphorylates CREB at the critical Serine 133 residue, which is essential for its transcriptional activity. researchgate.netnih.gov Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes and recruits coactivators, leading to the initiation of transcription. nih.govgentarget.com In addition to CREB, PKA also phosphorylates and activates other transcription factors, such as CREM and ATF1, which also belong to the bZIP family and bind to CREs. nih.gov The activation of these transcription factors by the cAMP-PKA pathway allows for the coordinated regulation of gene networks in response to a diverse array of physiological stimuli.

Table 2: Transcription Factors Activated by PKA in Response to Elevated cAMP

Transcription Factor Family Mechanism of Activation by PKA
CREB bZIP Direct phosphorylation at Serine 133, which promotes the recruitment of transcriptional co-activators. researchgate.netnih.gov
CREM bZIP Direct phosphorylation, leading to the activation of gene transcription. nih.gov
ATF1 bZIP Direct phosphorylation, which enhances its ability to activate transcription. nih.gov

PKA-Dependent and Independent Mechanisms of Gene Induction by cAMP

While the PKA-CREB pathway is a primary mechanism for cAMP-mediated gene regulation, research has established that cAMP can also induce gene expression through PKA-independent pathways. nih.govphysiology.org This duality allows for a more nuanced and context-specific cellular response to cAMP signals.

PKA-Dependent Mechanism: The classical PKA-dependent pathway is the most extensively studied mechanism. It involves the direct activation of PKA by cAMP, leading to the phosphorylation of transcription factors like CREB, which in turn regulate the expression of target genes. nih.govpnas.org This pathway is central to many physiological processes, including the regulation of metabolism, cell growth, and differentiation. nih.gov In S49 lymphoma cells, for example, nearly all cAMP-mediated gene expression changes are dependent on PKA activity, as cells lacking a functional PKA catalytic subunit show virtually no transcriptional response to a cAMP analog. pnas.org

PKA-Independent Mechanisms: Persistent observations of gene induction in the presence of PKA inhibitors pointed to the existence of alternative signaling routes. nih.govphysiology.org A key mediator of PKA-independent signaling is the Exchange Protein Directly Activated by cAMP (Epac). frontiersin.orgphysiology.org Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPase Rap1. physiology.org Upon binding cAMP, Epac activates Rap1, which can initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene transcription. mdpi.comfrontiersin.org

Research has demonstrated that both PKA-dependent and -independent pathways can contribute to a single physiological outcome, such as cellular proliferation. In certain cell types, cAMP stimulates mitogenesis by activating distinct downstream effectors. nih.gov For instance, cAMP effects on the phosphorylation of the ribosomal protein S6 kinase (p70s6k) are PKA-dependent, whereas its effects on Akt phosphorylation and membrane ruffling are PKA-independent and reliant on phosphatidylinositol 3-kinase (PI3K). nih.gov This divergence shows that cAMP can orchestrate complex cellular responses by engaging multiple effector pathways simultaneously. nih.gov

Table 2: Comparison of PKA-Dependent and PKA-Independent Gene Induction by cAMP

Feature PKA-Dependent Pathway PKA-Independent Pathway
Primary Effector Protein Kinase A (PKA) nih.gov Exchange Protein Directly Activated by cAMP (Epac) physiology.org
Activation Mechanism cAMP binds to PKA regulatory subunits, releasing active catalytic subunits. wikipedia.org cAMP binds directly to Epac, inducing a conformational change that activates its GEF activity. physiology.org
Key Downstream Molecules CREB, other PKA-specific substrates. mdpi.com Rap1, Ras-related GTPases, MAPK/ERK pathway. mdpi.comfrontiersin.org

| Example Function | Regulation of gluconeogenic genes via CREB phosphorylation. nih.gov | Regulation of cell adhesion, exocytosis, and Akt activation. physiology.orgnih.gov |

Influence on Genes Involved in Intermediary Metabolism and Cellular Proliferation

Cyclic AMP is a critical regulator that links extracellular signals to the transcriptional control of genes governing fundamental cellular processes like intermediary metabolism and proliferation. nih.gov

Intermediary Metabolism: cAMP signaling plays a pivotal role in managing energy homeostasis by mediating the effects of hormones such as glucagon and adrenaline. researchgate.net During periods of fasting, elevated glucagon levels trigger an increase in intracellular cAMP, which in turn initiates the transcription of genes involved in gluconeogenesis to maintain blood glucose levels. researchgate.net A prime example is the regulation of the glucose-6-phosphatase gene, which catalyzes the final step of gluconeogenesis. nih.gov The promoter of this gene contains CREB-responsive sites, and its expression is enhanced by the activation of the PKA-CREB axis. nih.gov In microorganisms like E. coli, the cAMP-catabolite receptor protein (CRP) complex acts as a global regulator, activating a large number of genes for the catabolism of secondary carbon sources when preferred sources like glucose are scarce. nih.gov This highlights a conserved role for cAMP in coordinating gene expression with the metabolic state of the cell. nih.gov

Cellular Proliferation: The influence of cAMP on cellular proliferation is highly context-dependent, varying significantly with cell type and cAMP concentration. uu.nl It can act as either a potent inhibitor or a stimulator of cell growth. wikipedia.org

Anti-proliferative Effects: In some cell types, such as certain glioma cells, cAMP exerts an inhibitory effect on growth. oup.com This can be achieved by downregulating the expression of key growth-promoting genes. For instance, cAMP has been shown to inhibit the biosynthesis of insulin-like growth factor I (IGF-I) in rat glioma cells by reducing both the transcription of the IGF-I gene and the stability of its mRNA. oup.com

Pro-proliferative Effects: Conversely, in other cells, cAMP is a mitogen that stimulates proliferation. nih.gov The signaling pathways involved can be complex, engaging both PKA-dependent and PKA-independent routes to promote cell cycle progression. nih.gov The specific outcome often depends on the cellular environment and the expression of downstream effector proteins. uu.nl In Schwann cells, for example, a low concentration of cAMP induces proliferation, while a high concentration promotes differentiation, demonstrating the nuanced dose-dependent effects of this second messenger. uu.nl

Table 3: Examples of Genes Regulated by cAMP in Metabolism and Proliferation

Process Gene/Gene Family Organism/Cell Type Effect of Increased cAMP
Metabolism Glucose-6-Phosphatase Human (Hepatocytes) Upregulation of transcription nih.gov
Metabolism Carbon Catabolic Genes Escherichia coli Upregulation of expression nih.gov
Proliferation Insulin-like Growth Factor I (IGF-I) Rat Glioma Cells Downregulation of transcription and mRNA stability oup.com

| Proliferation | Genes related to cell cycle progression | Thyroid Cells | Upregulation (Mitogenic effect) nih.gov |

Adenosine 5 Monophosphate in Cellular Stress Responses

Adenosine (B11128) 5'-Monophosphate as a Key Signal in Cellular Stress

Under conditions of metabolic stress, the intracellular concentration of AMP serves as a critical alarm signal. This elevation is a direct consequence of a decrease in the cell's primary energy currency, adenosine triphosphate (ATP), and it alerts the cell to a state of metabolic compromise.

Cellular stresses that interfere with ATP production, such as hypoxia or glucose deprivation, or those that accelerate ATP consumption, lead to a rapid depletion of ATP. oup.comyoutube.com To buffer the immediate energy deficit, cells utilize the enzyme adenylate cyclase, which catalyzes the conversion of two molecules of adenosine diphosphate (B83284) (ADP) into one molecule of ATP and one molecule of AMP (2ADP ↔ ATP + AMP). oup.com This reaction means that even a small decrease in the ATP:ADP ratio results in a much larger proportional increase in the concentration of AMP. oup.com This inherent sensitivity makes the AMP:ATP ratio a highly effective signal for gauging the energy status of the cell. oup.com

The rise in the intracellular AMP:ATP ratio is a clear and unambiguous signal that the cell's energy state is compromised. oup.com This signal indicates that the rate of ATP consumption is outpacing its production, a situation that is unsustainable and threatens cell viability. AMP acts as a direct allosteric activator of AMPK, the central component of a kinase cascade that responds to this metabolic challenge. oup.com The activation of AMPK by AMP initiates a comprehensive response to conserve energy and switch to alternative methods of ATP generation, thereby acting as a crucial survival mechanism. oup.combohrium.com

AMPK as a Central Regulator of Stress Responses

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master metabolic regulator. nih.gov Activated by the increase in the AMP:ATP ratio, AMPK orchestrates a broad cellular response to restore energy homeostasis by modulating numerous downstream pathways. nih.govnih.gov

Once activated by elevated AMP levels, a primary protective function of AMPK is to conserve the remaining cellular ATP. It achieves this by phosphorylating and inhibiting key enzymes involved in major ATP-consuming anabolic pathways. oup.comnih.gov This action effectively switches off processes that are not essential for immediate survival. oup.com

Key biosynthetic pathways inhibited by AMPK include:

Fatty Acid Synthesis : AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.govyoutube.com

Cholesterol Synthesis : AMPK inhibits HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. nih.govyoutube.com

Protein Synthesis : AMPK suppresses protein synthesis by inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. youtube.com

By halting these energy-expensive processes, AMPK ensures that the limited ATP supply is preserved for essential cellular functions. nih.govyoutube.com

In parallel with inhibiting energy consumption, AMPK actively promotes ATP-generating catabolic pathways to restore cellular energy levels. nih.govnih.gov This dual function is critical for re-establishing intracellular homeostasis. AMPK stimulates processes such as glucose uptake and fatty acid oxidation to increase ATP production. youtube.comaccscience.com Furthermore, AMPK is a key initiator of autophagy, a cellular recycling process where damaged organelles and misfolded proteins are degraded to provide raw materials for energy generation and biosynthesis. nih.govnih.gov This process is essential for clearing cellular damage and maintaining mitochondrial health, particularly during periods of stress. nih.gov

AMPK is activated by a wide array of specific cellular stressors, each of which disrupts the cell's energy balance.

Hypoxia : A deficiency in oxygen supply impairs mitochondrial respiration, leading to a drop in ATP production and a corresponding rise in the AMP:ATP ratio, which activates AMPK. oup.comnih.gov Some studies also show that hypoxia can generate reactive oxygen species (ROS), which can lead to an increase in intracellular calcium, activating AMPK through an AMP-independent pathway involving the upstream kinase CaMKKβ. nih.govelsevierpure.commdpi.com Activated AMPK helps cells adapt to low oxygen by promoting glycolysis for ATP production and initiating autophagy. nih.govspandidos-publications.com

Oxidative Stress : The accumulation of reactive oxygen species (ROS) can damage cellular components and impair mitochondrial function. This stress typically leads to an increase in the cellular AMP:ATP ratio, which is the primary driver of AMPK activation. nih.govovid.com By activating AMPK, cells can enhance their antioxidant defenses and clear damaged components through autophagy. researchgate.net

Glucose Deprivation : A lack of glucose, the primary fuel for many cells, directly leads to diminished intracellular ATP levels. nih.gov This energy deficiency results in a strong activation of AMPK, which in turn stimulates alternative catabolic pathways and inhibits energy-consuming processes to help the cell survive until glucose becomes available again. nih.govnih.gov

Heat Shock : The cellular response to heat shock is complex. Some studies indicate that heat stress can reduce intracellular ATP levels, leading to AMPK activation. researchgate.net Conversely, other research suggests that heat stress can induce the dephosphorylation and inhibition of AMPK through the activation of protein phosphatase 2A (PP2A). nih.gov This inhibition may contribute to the expression of heat shock proteins like HSP70. nih.gov

Arsenite : Exposure to the toxicant arsenite can induce a general stress response. However, its effect on AMPK can be cell-type specific. In differentiating neuronal cells, arsenite has been shown to inhibit the activation of AMPK, thereby impairing neurite outgrowth. nih.govresearchgate.net In other contexts, arsenite is known to activate broader stress-responsive pathways, such as the mitogen-activated protein kinase (MAPK) pathways. nih.govelsevierpure.com

StressorPrimary Effect on CellMechanism of AMPK ActivationKey Downstream Response Mediated by AMPK
HypoxiaReduced oxygen impairs mitochondrial ATP synthesisIncreased AMP:ATP ratio; ROS-mediated Ca2+ increase oup.comnih.govnih.govStimulation of glycolysis, induction of autophagy nih.govspandidos-publications.com
Oxidative StressROS damage to mitochondria and other componentsIncreased AMP:ATP ratio nih.govovid.comEnhanced antioxidant response, clearance of damaged components researchgate.net
Glucose DeprivationDepletion of primary energy substrateIncreased AMP:ATP ratio nih.govActivation of alternative catabolic pathways, inhibition of anabolic pathways nih.govnih.gov
Heat ShockProtein denaturation and cellular damageConflicting: ATP depletion or PP2A-mediated dephosphorylation (inhibition) researchgate.netnih.govVariable; may involve regulation of heat shock protein expression nih.gov
ArseniteGeneral cellular toxicityContext-dependent: Can inhibit AMPK in neuronal cells nih.govresearchgate.netImpaired neurite outgrowth (inhibition); activation of other stress pathways (MAPK) nih.govnih.gov

AMPK Modulation of Endoplasmic Reticulum Stress and Intracellular Calcium

Adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) serves as a critical cellular energy sensor that orchestrates adaptive responses to metabolic stress. Beyond its central role in metabolism, AMPK is increasingly recognized as a key modulator of endoplasmic reticulum (ER) stress and intracellular calcium (Ca²⁺) homeostasis. ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, triggers the unfolded protein response (UPR), a complex signaling network aimed at restoring ER proteostasis. AMPK activation has been shown to alleviate ER stress and is intricately linked with the regulation of intracellular Ca²⁺, a ubiquitous second messenger that is also central to ER function.

Under conditions of cellular stress, such as glucose deprivation or exposure to saturated fatty acids, there is a demonstrated interplay between AMPK signaling and the UPR. nih.govnih.govmdpi.com Studies have shown that activation of AMPK can suppress ER stress induced by various agents in different cell types. researchgate.netresearchgate.net This protective effect is, in part, mediated by a positive feedback loop where AMPK activation can lead to the early activation of the UPR, and conversely, the inhibition of the UPR can reduce AMPK activation. mdpi.com For instance, in muscle cells treated with palmitate, inhibition of the AMPK pathway attenuated the palmitate-induced UPR. mdpi.com Furthermore, pharmacological activation of AMPK has been observed to upregulate markers of the UPR, including activating transcription factor 4 (ATF4), binding immunoglobulin protein (BIP), and growth arrest and DNA damage-inducible 34 (GADD34) protein. mdpi.com

AMPK's influence on ER stress is also tightly coupled with its regulation of intracellular Ca²⁺ homeostasis. The ER is the primary intracellular store of Ca²⁺, and disruptions in ER Ca²⁺ levels can trigger ER stress. AMPK contributes to the maintenance of Ca²⁺ homeostasis by modulating the activity of key Ca²⁺ handling proteins. One of the primary mechanisms is through the activation of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for sequestering Ca²⁺ from the cytosol into the ER lumen. asm.orgmdpi.comnih.gov Activation of AMPK has been shown to enhance SERCA activity, thereby reducing cytosolic Ca²⁺ levels and replenishing ER Ca²⁺ stores. asm.orgnih.gov This action helps to mitigate ER stress that can be induced by Ca²⁺ dysregulation. asm.org For example, in endothelial cells, deletion of AMPKα2 leads to increased intracellular Ca²⁺ and ER stress, a phenotype that can be rescued by overexpressing a constitutively active form of AMPK. asm.org The stimulatory effect of AMPK on SERCA can involve the phosphorylation of phospholamban, a key regulator of SERCA activity. nih.govahajournals.org

In addition to SERCA, AMPK also regulates various ion channels to fine-tune intracellular Ca²⁺ levels. nih.govphysiology.orgphysiology.org Research has indicated that AMPK can modulate the activity of voltage-gated calcium channels. physiology.org For example, in neurons of the arcuate nucleus, AMPK plays a key role in mediating the inhibition of L-type calcium channel currents by leptin. physiology.orgnih.gov The stromal interaction molecule 2 (STIM2), a calcium sensor, has been identified as a novel regulator of the Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMPK signaling axis, suggesting a scaffolding role for STIM2 in promoting calcium-induced AMPK activation. nih.gov Furthermore, AMPK has been found to regulate ER morphology through the phosphorylation of dynamin-related protein 1 (DRP1), which can influence the contact sites between the ER and mitochondria, thereby impacting Ca²⁺ signaling between these organelles. nih.gov

Table 1: AMPK Modulation of ER Stress and Intracellular Calcium

Modulatory Action Target/Mechanism Functional Outcome Supporting Evidence
ER Stress Alleviation Positive feedback loop with the Unfolded Protein Response (UPR)Early activation of UPR to resolve protein folding stress.Inhibition of AMPK attenuates palmitate-induced UPR in muscle cells. mdpi.com
Upregulation of UPR markersIncreased expression of ATF4, BIP, and GADD34.Pharmacological activation of AMPK leads to a dose-dependent increase in UPR markers. mdpi.com
Intracellular Calcium Regulation Activation of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)Sequestration of cytosolic Ca²⁺ into the ER, restoring ER Ca²⁺ homeostasis.AMPK activation increases SERCA activity and reduces intracellular Ca²⁺ levels. asm.orgnih.gov
Phosphorylation of PhospholambanEnhanced SERCA activity.AMPK stimulation leads to increased phosphorylation of phospholamban at the regulatory T17 site. nih.govahajournals.org
Modulation of Voltage-Gated Calcium ChannelsInhibition of L-type calcium channel currents.AMPK mediates leptin-induced inhibition of calcium channels in arcuate nucleus neurons. physiology.orgnih.gov
Interaction with STIM2Scaffolding to promote CaMKKβ-mediated AMPK activation.STIM2 deficiency attenuates calcium-induced AMPK activation. nih.gov
ER Morphology Regulation Phosphorylation of Dynamin-Related Protein 1 (DRP1)Prevention of ER morphology alterations under stress.AMPK activation increases phosphorylation of DRP1 at Serine 637, preventing ER and mitochondrial morphology changes. nih.gov

Role of Cyclic Di-Adenosine Monophosphate (c-di-AMP) in Bacterial Stress Responses

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in many bacteria, playing a vital role in signaling pathways that govern responses to various environmental stresses. Unlike other second messengers, c-di-AMP is essential for the viability of numerous Gram-positive bacteria. asm.orgnih.gov Its intracellular concentration is meticulously controlled through the coordinated activities of synthesis and degradation enzymes, and it exerts its regulatory effects by binding to a diverse range of protein and RNA effectors.

Synthesis and Degradation of c-di-AMP by Diadenylate Cyclases and Phosphodiesterases in Bacteria

The synthesis of c-di-AMP is catalyzed by a class of enzymes known as diadenylate cyclases (DACs), which utilize two molecules of ATP to produce one molecule of c-di-AMP and two molecules of pyrophosphate. nih.gov Bacteria can possess one or more DACs, with the most common being those containing a DAC domain. In the model Gram-positive bacterium Bacillus subtilis, three diadenylate cyclases have been identified: CdaA, DisA, and CdaS. asm.org CdaA is a membrane-anchored DAC that is highly conserved among Firmicutes and appears to be primarily responsible for the c-di-AMP pool required for cell wall homeostasis. asm.org The activity of DACs can be regulated by various factors, including their subcellular localization and interactions with other proteins. For instance, CdaA in B. subtilis forms a complex with the regulatory protein CdaR and the glucosamine-6-phosphate mutase GlmM, suggesting a link between c-di-AMP synthesis and cell wall precursor availability. asm.org

The degradation of c-di-AMP is carried out by phosphodiesterases (PDEs), which hydrolyze the cyclic dinucleotide into linear 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of 5'-AMP. nih.gov Two main families of c-di-AMP-specific PDEs have been characterized in bacteria: the GdpP-type and the PgpH-type. nih.gov In B. subtilis, both GdpP and PgpH contribute to the degradation of c-di-AMP. asm.org The accumulation of high levels of c-di-AMP due to the absence of these PDEs is toxic to the cells, highlighting the importance of tightly regulating the intracellular concentration of this second messenger. asm.org Some bacteria also possess DhhP-type phosphodiesterases, which can degrade c-di-AMP to pApA and, in some cases, further to AMP. nih.gov The coordinated action of DACs and PDEs ensures that the cellular levels of c-di-AMP are precisely modulated in response to specific environmental or physiological cues.

Table 2: Key Enzymes in c-di-AMP Metabolism

Enzyme Type Function Examples Key Features
Diadenylate Cyclases (DACs) Synthesis of c-di-AMP from 2xATPCdaA, DisA, CdaS (B. subtilis)Often contain a conserved DAC domain. Can be membrane-associated or cytoplasmic. Activity is regulated by protein-protein interactions and substrate availability. asm.org
Phosphodiesterases (PDEs) Degradation of c-di-AMPGdpP, PgpH (B. subtilis)Hydrolyze c-di-AMP to pApA or AMP. Essential for preventing toxic accumulation of c-di-AMP. nih.govasm.org

c-di-AMP Involvement in Regulating Biofilm Formation and Cell Wall Homeostasis in Bacteria

Cyclic di-AMP signaling is intricately involved in the regulation of complex bacterial behaviors, including biofilm formation and the maintenance of cell wall homeostasis, which are critical for survival and virulence in many pathogenic bacteria.

The role of c-di-AMP in biofilm formation appears to be species-specific. In some bacteria, such as Streptococcus mutans, an oral pathogen, increased intracellular levels of c-di-AMP, resulting from the deletion of a phosphodiesterase, promote biofilm formation. mdpi.comresearchgate.netnih.gov This effect is mediated, at least in part, by the upregulation of glucan production, a key component of the biofilm matrix. nih.gov In contrast, in Bacillus subtilis, the accumulation of c-di-AMP has been shown to inhibit biofilm formation by reducing the expression of the major operons required for biofilm development. frontiersin.org This inhibitory effect appears to be mediated through the master regulator SinR, suggesting that c-di-AMP acts upstream in the signaling pathway that controls the activity of this transcription factor. frontiersin.org

A well-established role for c-di-AMP is in the regulation of cell wall homeostasis, particularly in Gram-positive bacteria. nih.govnih.gov The synthesis of the cell wall, a crucial structure for maintaining cell shape and protecting against osmotic stress, is a highly regulated process. The genetic linkage of the diadenylate cyclase CdaA with GlmM, an enzyme involved in the synthesis of peptidoglycan precursors, provides a direct link between c-di-AMP synthesis and cell wall biogenesis. asm.org Elevated levels of c-di-AMP have been shown to increase resistance to cell wall-targeting antibiotics, such as β-lactams, in some bacteria. nih.gov Conversely, a lack of c-di-AMP can lead to increased susceptibility to these antibiotics. nih.gov This regulation is thought to occur through the interaction of c-di-AMP with various effector proteins that influence different stages of cell wall synthesis and remodeling.

Table 3: Role of c-di-AMP in Bacterial Processes

Process Organism(s) Effect of Increased c-di-AMP Putative Mechanism
Biofilm Formation Streptococcus mutansPromotionUpregulation of glucan production. mdpi.comresearchgate.netnih.gov
Bacillus subtilisInhibitionRepression of biofilm-related operons via the SinR regulatory pathway. frontiersin.org
Cell Wall Homeostasis Gram-positive bacteria (e.g., B. subtilis, S. aureus)Increased resistance to β-lactam antibioticsModulation of peptidoglycan synthesis and remodeling pathways. nih.gov

Adenosine 5 Monophosphate in Disease Mechanisms and Therapeutic Implications

Dysregulation of Adenosine (B11128) 5'-Monophosphate-Related Pathways in Disease

The intricate balance of cellular energy metabolism, orchestrated in large part by adenosine 5'-monophosphate (AMP) and its downstream effector, AMP-activated protein kinase (AMPK), is fundamental to physiological homeostasis. Disruptions in these pathways are increasingly recognized as central to the pathophysiology of a wide spectrum of chronic diseases.

Alterations in Purine (B94841) Nucleotide Metabolism in Diabetes Mellitus (Type 1 and 2)

Diabetes mellitus, in both its Type 1 and Type 2 manifestations, is characterized by significant disturbances in purine nucleotide metabolism. Research has revealed notable changes in the levels of purine metabolites in individuals with diabetes, pointing to underlying energetic distress. In patients with Type 2 Diabetes (T2D), elevated serum levels of adenosine, AMP, xanthine (B1682287), and hypoxanthine (B114508) have been reported researchgate.net. Conversely, other studies have noted a decrease in these intermediates in the adipose tissue of diabetic models, suggesting tissue-specific alterations researchgate.net.

In the context of purine metabolism, adenosine is deaminated to inosine (B1671953), a reaction catalyzed by the enzyme adenosine deaminase (ADA). Studies have consistently shown that individuals with T2D exhibit higher levels of ADA activity compared to healthy individuals chemistryjournal.net. This increased ADA activity can lead to lower levels of adenosine, which is significant because adenosine plays a role in enhancing insulin's effects on glucose transport and lipogenesis chemistryjournal.net. Consequently, elevated ADA activity is considered a predictor for the prognosis of T2D chemistryjournal.net. Furthermore, a positive correlation has been observed between ADA levels and insulin resistance, as measured by the homeostasis model assessment of insulin resistance (HOMA-IR) msjonline.org.

For Type 1 Diabetes (T1D), alterations in purine metabolism have also been identified, characterized by excessive catabolism and insufficient reutilization of purine bases zsmu.edu.ua. Studies of individuals at risk for developing T1D have shown reduced adenine (B156593) incorporation rates into adenine nucleotides in mononuclear cells, which was associated with transient alterations in glucose tolerance nih.gov. This suggests that disruptions in purine metabolism may be an early event in the pathogenesis of T1D nih.gov. The severity of these metabolic disturbances in T1D has been linked to the state of carbohydrate metabolism compensation zsmu.edu.ua.

Metabolite/Enzyme Alteration in Diabetes Mellitus Associated Form of Diabetes Reference
AdenosineElevated in serum, potentially decreased in adipose tissueType 2 researchgate.net
Adenosine 5'-Monophosphate (AMP)Elevated in serum, potentially decreased in adipose tissueType 2 researchgate.net
XanthineElevated in serumType 2 researchgate.net
HypoxanthineElevated in serumType 2 researchgate.net
Adenosine Deaminase (ADA)Increased activityType 2 chemistryjournal.net
Purine CatabolismExcessively increasedType 1 zsmu.edu.ua
Adenine IncorporationReduced in mononuclear cellsType 1 (risk) nih.gov

AMPK Dysfunction and its Association with Chronic Diseases

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that, once activated by an increase in the cellular AMP:ATP ratio, initiates a cascade of events to restore energy balance. The dysregulation of AMPK signaling is a common feature in a multitude of chronic diseases, including metabolic disorders, cancer, and cardiovascular conditions nih.govresearchgate.netnih.gov.

Perturbations in AMPK function can contribute to the development of pathological conditions by impacting processes such as glucose and lipid metabolism, autophagy, and mitochondrial biogenesis mdpi.com. In metabolic diseases like T2D and obesity, reduced AMPK activity is a significant contributing factor nih.gov. For instance, in obese and under-active individuals, low AMPK activation may be a major contributor to the development of T2D nih.gov. The therapeutic benefits of some anti-diabetic drugs are, in part, attributed to their ability to activate AMPK nih.gov.

The link between AMPK dysfunction and chronic disease is multifaceted. For example, emerging evidence suggests that AMPK possesses anti-inflammatory properties, and its activation can attenuate pro-inflammatory responses in macrophages mdpi.com. Given that chronic inflammation is a hallmark of many chronic diseases, impaired AMPK signaling can exacerbate these conditions nih.govmdpi.com.

Connection of AMPK to Obesity and Metabolic Syndrome

AMPK plays a central role as a metabolic master switch in the context of obesity and metabolic syndrome. It functions as a nutrient sensor, and its activity is crucial for maintaining energy homeostasis at both the cellular and whole-body levels cambridge.orgarxiv.org. The activation of AMPK generally leads to a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways arxiv.org.

In states of obesity and insulin resistance, AMPK activity is often diminished. This reduced activity can be observed in the adipose tissue of very obese, insulin-resistant individuals nih.govnih.gov. The dysregulation of AMPK in these conditions is linked to a host of pathological changes, including increased inflammation, oxidative stress, and mitochondrial dysfunction nih.govnih.gov.

The connection between AMPK and obesity is also highlighted by the actions of certain adipokines. For example, the adipokine chemerin, which is found at higher levels in individuals with obesity, has been shown to have an inhibitory effect on AMPK activity in adipose tissue and vascular endothelium mdpi.com. This suppression of AMPK can lead to decreased fatty acid oxidation and reduced glucose uptake, thereby contributing to insulin resistance and lipid accumulation mdpi.com.

Adenosine 5'-Monophosphate and AMPK in Specific Pathologies

The role of AMP and AMPK extends to the specific molecular mechanisms underlying several major human pathologies, including cancer and cardiovascular diseases.

Cancer Biology and Tumor Development

The role of AMPK in cancer is complex and often described as a "double-edged sword," acting as both a tumor suppressor and a tumor promoter depending on the context nih.govfrontiersin.orgnih.gov.

AMPK as a Tumor Suppressor: In its tumor-suppressive role, AMPK activation can inhibit key anabolic processes that are essential for cancer cell proliferation and growth nih.govnih.govaacrjournals.org. It can induce cell-cycle arrest and antagonize the Warburg effect, a metabolic hallmark of many cancer cells characterized by a high rate of glycolysis frontiersin.orgaacrjournals.org. Furthermore, AMPK can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation that is often hyperactivated in cancer cincinnatichildrens.org. The tumor suppressor liver kinase B1 (LKB1) is a major upstream kinase of AMPK, and the tumor-suppressive functions of LKB1 are thought to be mediated, at least in part, through AMPK activation nih.gov.

AMPK as a Tumor Promoter: Conversely, in certain contexts, AMPK can promote tumor survival. Under conditions of metabolic stress, such as hypoxia and glucose deprivation, which are common in rapidly growing tumors, AMPK activation can provide cancer cells with the metabolic plasticity needed to survive nih.govnih.govaacrjournals.org. By promoting autophagy, AMPK can help cancer cells to recycle intracellular components to generate metabolic substrates for biosynthesis, thus meeting the metabolic demands of proliferation and conferring a survival advantage frontiersin.org. In some cancers, such as glioblastoma, AMPK has been shown to drive tumor growth, and inhibiting its activity can shrink tumors and prolong survival in animal models cincinnatichildrens.org.

Role of AMPK in Cancer Mechanisms References
Tumor Suppressor Inhibition of anabolic processes (e.g., mTOR pathway), induction of cell-cycle arrest, antagonism of the Warburg effect. nih.govfrontiersin.orgnih.govaacrjournals.orgcincinnatichildrens.org
Tumor Promoter Enhancing survival under metabolic stress (hypoxia, glucose deprivation), promoting autophagy for nutrient recycling. nih.govfrontiersin.orgnih.govaacrjournals.org

Cardiovascular Diseases (e.g., Atherosclerosis, Ischemic Injury, Heart Failure)

AMPK plays a significant role in the pathophysiology of several cardiovascular diseases, often acting as a protective factor.

Atherosclerosis: Atherosclerosis is a chronic inflammatory disease characterized by lipid accumulation in the arterial wall nih.gov. AMPK activation has been shown to have anti-atherogenic effects through multiple mechanisms. It can inhibit inflammatory responses in vascular tissue, suppress the proliferation of vascular smooth muscle cells, and enhance cholesterol efflux from macrophages, thereby reducing the formation of foam cells, which is an early step in the development of atherosclerotic plaques nih.govcaringsunshine.comjscimedcentral.com. The beneficial cardiovascular effects of some anti-diabetic drugs, such as metformin, are partly attributed to their ability to activate AMPK caringsunshine.com.

Ischemic Injury: During myocardial ischemia, a condition of reduced blood flow to the heart muscle, AMPK activation is an essential adaptive response to cellular stress nih.govnih.gov. Activated AMPK helps to maintain cellular energy homeostasis by stimulating glucose uptake and glycolysis, while also modulating fatty acid metabolism nih.govahajournals.org. Pharmacological activation of AMPK has been shown to protect the heart against injury during ischemia-reperfusion by preventing myocardial necrosis and contractile dysfunction nih.govnih.gov. The protective effects of AMPK in ischemia also involve the induction of autophagy to remove damaged organelles and the prevention of endoplasmic reticulum stress and apoptosis nih.gov.

Heart Failure: Heart failure is a complex syndrome where the heart is unable to pump blood effectively. AMPK activation is considered a therapeutic target in heart failure due to its pleiotropic cardioprotective effects nih.govresearchgate.net. In the failing heart, activated AMPK can improve the energy supply by promoting ATP production through the enhancement of both glucose and fatty acid metabolism nih.govimrpress.com. Beyond its metabolic roles, AMPK can also ameliorate mitochondrial dysfunction, activate mitophagy (the selective removal of damaged mitochondria), and reduce oxidative stress and cardiomyocyte death, all of which contribute to delaying the progression of heart failure imrpress.comimrpress.com. However, some studies have shown that a significant loss of AMPK activity can lead to dilated cardiomyopathy, indicating its crucial role in maintaining normal cardiac function oup.com.

Cardiovascular Disease Role of AMPK Mechanisms References
Atherosclerosis ProtectiveInhibits inflammation, vascular smooth muscle cell proliferation, and foam cell formation. nih.govnih.govcaringsunshine.comjscimedcentral.com
Ischemic Injury ProtectiveStimulates glucose uptake and glycolysis, modulates fatty acid metabolism, induces autophagy, prevents apoptosis. nih.govnih.govahajournals.org
Heart Failure ProtectiveImproves energy supply, ameliorates mitochondrial dysfunction, activates mitophagy, reduces oxidative stress and cardiomyocyte death. nih.govresearchgate.netimrpress.comimrpress.com

Neurodegenerative Diseases

Adenosine 5'-monophosphate (AMP) is a critical regulator of cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK), the main energy sensor in living cells. nih.govnih.gov The deregulation of AMPK has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and amyotrophic lateral sclerosis. nih.govbenthamdirect.com These disorders, while affecting different neuronal populations and presenting distinct clinical features, share common characteristics such as defects in energy metabolism, oxidative stress, and excitotoxicity, which may be linked to AMPK deregulation. nih.gov

Maintaining proper energy levels is crucial for many cerebral functions, including synaptic transmission and axonal transport. nih.govbenthamdirect.com AMPK is expressed in neurons throughout the brain, where it plays fundamental roles in brain development and neuronal activity. nih.govbenthamdirect.com In the context of neurodegenerative disorders, AMPK is often reported to be overactivated in the brains of affected patients. nih.govresearchgate.net For instance, in Alzheimer's disease, AMPK dysfunction can lead to altered cholesterol levels, which in turn affects the processing of amyloid precursor protein (APP), the source of amyloid-beta (Aβ) peptides that accumulate in the brain. nih.gov Studies have shown that AMPK activation can influence Aβ accumulation, tau protein aggregation, and oxidative stress. mdpi.com Similarly, in Parkinson's disease, overactivation of AMPK has been linked to the accumulation of α-synuclein oligomers, a hallmark of the disease, and a decrease in neurite outgrowth. nih.gov

Given its central role in neuronal energy balance and the consequences of its dysregulation, AMPK is emerging as a significant potential therapeutic target for neurodegenerative diseases. nih.govbenthamdirect.comtandfonline.com Modulating its activity could offer a pathway to mitigate the cellular stress and energy deficits that contribute to the progressive degeneration of nerve cells. nih.gov

Inflammatory Diseases and Immune Responses

Adenosine 5'-monophosphate and its signaling pathways, particularly through AMPK, play a pivotal role in modulating inflammatory diseases and immune responses. Extracellular adenosine, generated from the breakdown of adenosine triphosphate (ATP), is widely recognized as a key anti-inflammatory molecule. mdpi.commdpi.com It exerts its effects by binding to four G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3) present on a wide range of immune cells. mdpi.comfrontiersin.org This signaling generally serves as a feedback mechanism to control tissue damage and regulate inflammation. mdpi.comfrontiersin.org

The activation of AMPK is also known to exert significant anti-inflammatory and immunosuppressive effects. nih.govacrabstracts.org There is emerging evidence that AMPK signaling can suppress the activation of the nuclear factor-κB (NF-κB) system, a key regulator of innate immunity and inflammation. nih.gov This suppression helps to inhibit the production of pro-inflammatory cytokines. oup.com Metabolic changes within immune cells are critical for their function, and AMPK acts as a key regulator in these processes for cells such as dendritic cells, macrophages, and lymphocytes. nih.gov

Adenosine's immunoregulatory effects are widespread across the immune system:

Macrophages : Adenosine generally inhibits the pro-inflammatory functions of classically activated (M1) macrophages, suppressing the production of cytokines like TNF-α, IL-6, and IL-12. mdpi.comfrontiersin.org

Neutrophils : Adenosine can have varied effects on neutrophil function, but a key role is in limiting excessive inflammation and preventing tissue damage during immune responses. nih.gov

Dendritic Cells (DCs) : Activation of adenosine receptors on DCs can shift the cytokine profile from pro-inflammatory to anti-inflammatory, characterized by increased IL-10 and decreased IL-12 secretion. frontiersin.org

T Cells : Adenosine, particularly through the A2A receptor, mediates a significant portion of the anti-inflammatory and regulatory effects of Tregs and can suppress the effector functions of CD4+ and CD8+ T cells. frontiersin.org

The following table summarizes the key immunomodulatory functions of adenosine signaling on different immune cells.

Immune Cell TypeKey Adenosine Receptors InvolvedPrimary Immunomodulatory Effect
MacrophagesA2A, A2B, A3Suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6); promotion of anti-inflammatory cytokine release (e.g., IL-10). mdpi.comfrontiersin.org
NeutrophilsA2A, A2BInhibition of inflammatory actions; regulation of endothelial barrier function. frontiersin.orgnih.gov
Dendritic CellsA1, A2A, A2BRegulation of chemotaxis and maturation; modulation of cytokine profile towards an anti-inflammatory state. mdpi.comfrontiersin.org
T-Lymphocytes (Tregs, Th17)A2ASuppression of effector T-cell function; mediation of Treg immunosuppressive activity. frontiersin.org
Mast CellsA2B, A3Regulation of degranulation and release of inflammatory mediators. mdpi.com

This intricate network of regulation highlights the potential for targeting adenosine pathways to treat a variety of inflammatory conditions. nih.gov

Antimicrobial Peptide (AMP) Roles in Immune Defense and Susceptibility to Infection

Antimicrobial peptides (AMPs) are essential components of the innate immune system, providing a rapid, non-specific first line of defense against a wide array of pathogens, including bacteria, viruses, and fungi. exlibrisgroup.comnih.gov These small, typically cationic peptides are produced by various cells, including phagocytes and mucosal epithelial cells. nih.gov Their primary function is direct antimicrobial activity, often by disrupting the microbial cell membrane, which leads to the leakage of cellular contents and cell death. mdpi.com

Beyond their role as "natural antibiotics," AMPs are significant signaling molecules that modulate both innate and adaptive immunity. researchgate.netnih.gov They function as immunomodulators that can influence diverse cellular processes, including:

Chemokine and Cytokine Release : AMPs can act as chemokines themselves or induce the production of chemokines to recruit leukocytes to sites of infection. nih.gov

Inflammation Regulation : They can alter host gene expression and modulate inflammatory responses, sometimes inhibiting pro-inflammatory cytokine production induced by bacterial components like lipopolysaccharide (LPS). nih.gov

Bridging Innate and Adaptive Immunity : By modulating the responses of dendritic cells and T cells, AMPs act as a link between the immediate innate defense and the more specific adaptive immune response. nih.govfrontiersin.org

Wound Healing : Some AMPs promote angiogenesis and wound repair, helping to restore tissue integrity after infection or injury. exlibrisgroup.com

Recent research has also highlighted the potential of adenosine monophosphate itself as a metabolic adjuvant to enhance the efficacy of conventional antibiotics against drug-resistant bacteria. nih.govnih.gov By altering bacterial metabolism, AMP can increase the uptake and bactericidal effects of antibiotics like gentamicin. nih.gov This suggests that the interplay between host metabolic signals like AMP and the direct action of antimicrobial peptides is a crucial aspect of immune defense. The ability of pathogens to evolve mechanisms to inactivate or evade AMPs can, in turn, increase susceptibility to infection. exlibrisgroup.com

Therapeutic Strategies Targeting Adenosine 5'-Monophosphate Pathways

AMPK as a Pharmacological Target for Disease Intervention

AMP-activated protein kinase (AMPK) stands as a central regulator of cellular and whole-body energy homeostasis, making it a highly attractive pharmacological target for a wide range of diseases. nih.govkoreascience.kr Its pivotal role in coordinating metabolic pathways—switching on catabolic processes that generate ATP while switching off anabolic, energy-consuming pathways—positions it as an ideal therapeutic target for metabolic disorders like type 2 diabetes and obesity. koreascience.kr Beyond metabolism, the number of medical fields involving AMPK is continuously growing, with potential applications in treating cancer, inflammation, and neurodegenerative diseases. mdpi.comnih.gov

The therapeutic potential of activating AMPK stems from its ability to:

Improve Metabolic Health : AMPK activation can enhance glucose uptake in muscles, stimulate fatty acid oxidation, and inhibit the synthesis of lipids and cholesterol. koreascience.kr These effects are beneficial for individuals with insulin resistance and non-alcoholic fatty liver disease (NAFLD). mdpi.comnih.gov

Suppress Inflammation : Through its signaling network, AMPK can inhibit key inflammatory pathways, such as the NF-κB system, thereby reducing the production of pro-inflammatory mediators. nih.gov

Combat Cancer : The discovery that the tumor suppressor LKB1 is a major upstream kinase of AMPK established a direct link between energy regulation and cancer. mdpi.com AMPK activation can inhibit tumor cell proliferation and growth. mdpi.combenthamdirect.com

Promote Neuroprotection : In the context of neurodegenerative diseases, targeting AMPK may help mitigate the energy deficits and cellular stress that contribute to neuronal cell death. nih.govbenthamdirect.com

Despite the clinical use of indirect AMPK activators, the development of direct and specific AMPK agonists has been challenging. nih.gov Future drug design may focus on creating isoform-specific modulators to target the diverse roles of AMPK in different tissues and diseases more effectively. nih.gov

Clinical Drugs (e.g., Metformin, Aspirin) Activating AMPK

Several widely used clinical drugs have been found to exert some of their therapeutic benefits through the activation of AMPK. Metformin and aspirin (and its metabolite, salicylate) are prominent examples. bohrium.com Although both drugs activate AMPK, they do so through distinct mechanisms. portlandpress.comnih.gov

Metformin : Currently the primary drug for treating type 2 diabetes, metformin activates AMPK indirectly. nih.gov It inhibits complex I of the mitochondrial respiratory chain, which leads to an increase in the cellular AMP:ATP ratio. nih.govportlandpress.com This change in the cell's energy state allosterically activates AMPK. nih.gov The activation of AMPK by metformin is thought to mediate many of its beneficial metabolic effects. bohrium.com

Aspirin (Salicylate) : Salicylate, the primary breakdown product of aspirin, activates AMPK through a direct mechanism. nih.gov It binds directly to the AMPK β1 subunit, leading to its activation in a manner that is independent of changes in the AMP:ATP ratio. portlandpress.comnih.gov

The combination of metformin and salicylate has been shown to synergistically activate AMPK in the liver. portlandpress.comnih.gov This combined action leads to a greater reduction in lipogenesis and improved insulin sensitivity compared to either drug alone, suggesting potential therapeutic benefits for conditions like NAFLD. portlandpress.com The activation of AMPK is also believed to contribute to the observed protective effects of both metformin and aspirin against the development of certain cancers. nih.govresearchgate.net

DrugMechanism of AMPK ActivationPrimary Therapeutic Use
MetforminIndirect: Inhibits mitochondrial function, increasing the cellular AMP:ATP ratio. portlandpress.comType 2 Diabetes nih.gov
Aspirin (Salicylate)Direct: Binds to the AMPK β1 subunit. portlandpress.comnih.govAnti-inflammatory, Analgesic, Cardioprotection researchgate.net

Nutraceutical Compounds and Natural Products Affecting AMPK

A diverse array of nutraceutical compounds and natural products, many derived from traditional herbal medicines, have been reported to activate AMPK. nih.govresearchgate.net These compounds often possess polyphenol structures and exert their effects through various mechanisms, including direct binding, modulation of upstream kinases, or indirect activation by inducing cellular stress. nih.govfrontiersin.org

Some of the most well-studied natural AMPK activators include:

Resveratrol : A polyphenol found in red grapes, resveratrol can activate AMPK by enhancing the interaction between AMPK and its upstream kinase, LKB1. nih.govfrontiersin.org It has also been shown to stimulate Sirtuin-1 (SIRT1), which can further improve AMPK activation. researchgate.netresearchgate.net

Berberine : An alkaloid found in plants like Coptis chinensis, berberine activates AMPK, potentially by inhibiting mitochondrial function similarly to metformin, and also by binding specifically to the γ subunit of AMPK. nih.govfrontiersin.org

Quercetin : A flavonoid present in many fruits and vegetables, quercetin is another natural compound that can activate AMPK. nih.gov

Curcumin : The active compound in turmeric, curcumin has been found to activate AMPK and may inhibit the mTOR pathway, which has a reciprocal regulatory relationship with AMPK. frontiersin.orgnrf2activators.com

Epigallocatechin gallate (EGCG) : A potent polyphenol found in green tea, EGCG is a known activator of AMPK. nih.govnaturopathtoronto.ca

Many of these natural products are believed to activate AMPK indirectly by inhibiting mitochondrial ATP production, thereby increasing the cellular AMP:ATP ratio. nih.gov The activation of AMPK by these compounds is linked to beneficial metabolic effects, such as improved glucose and lipid metabolism. naturopathtoronto.ca

CompoundNatural Source(s)Potential Mechanism of AMPK Activation
ResveratrolRed grapes, Berries nih.govnrf2activators.comEnhances LKB1-AMPK connection; activates SIRT1. researchgate.netfrontiersin.org
BerberineCoptis chinensis (Goldenseal), Berberis speciesInhibits mitochondrial respiration; binds to AMPK γ subunit. nih.govfrontiersin.org
QuercetinFruits, Vegetables (e.g., onions, apples) nih.govIndirectly, by increasing the AMP:ATP ratio. nih.gov
CurcuminTurmeric (Curuma longa) nih.govnrf2activators.comInhibits mTOR signaling. frontiersin.org
Epigallocatechin gallate (EGCG)Green Tea nih.govnaturopathtoronto.caActivates AMPK, promoting fat oxidation. naturopathtoronto.ca
GinsenosidePanax ginseng (Ginseng) nih.govActivates AMPK. nih.gov
Salvianolic acid BSalvia miltiorrhiza (Danshen) frontiersin.orgActivates phosphorylation of AMPK. frontiersin.org

Advanced Research Methodologies and Techniques for Studying Adenosine 5 Monophosphate

Stable Isotope Analyses in Purine (B94841) Metabolism Studies

Stable isotope analysis is a powerful technique for tracing the metabolic fate of molecules within complex biological systems. In the context of purine metabolism, isotopes of carbon (¹³C) and nitrogen (¹⁵N) are used to label precursors of AMP, allowing researchers to follow their incorporation into the purine ring and subsequent metabolic transformations. This methodology provides a dynamic view of de novo purine synthesis and salvage pathways, which are critical for maintaining cellular pools of nucleotides like AMP. nih.gov

The de novo synthesis pathway assembles the purine ring from various small molecules, including amino acids like glycine, glutamine, and aspartic acid, as well as formyl groups and bicarbonate. wikipedia.org Isotope tracer experiments can specifically label the purine ring using precursors such as [¹⁵N]Serine (metabolized to [¹⁵N]Glycine) or [¹³C]Glycine. nih.gov By using mass spectrometry to analyze the resulting isotopomer distribution in inosine (B1671953) monophosphate (IMP), the direct precursor to AMP, researchers can quantify the flux through the de novo pathway. nih.gov IMP stands at a critical branchpoint, where it can be converted to either AMP or guanosine (B1672433) monophosphate (GMP). nih.govgravitywaves.com Stable isotope labeling has revealed that the fractional contribution of different isotopomers can vary between IMP, AMP, and GMP, providing insights into the channeling of intermediates within multi-enzyme complexes known as purinosomes. nih.gov

Table 1: Key Isotopes and Precursors in Purine Metabolism Studies

Isotope Labeled Precursor Metabolic Application
¹⁵N [¹⁵N]Serine Tracing nitrogen incorporation into the purine ring via glycine. nih.gov
¹³C [¹³C]Glycine Tracing carbon incorporation from glycine into the purine ring. nih.gov

These studies have demonstrated that purinosomes, comprising nine enzymes, act synergistically to increase the flux of the pathway and influence the ultimate ratio of AMP to GMP. nih.gov This approach provides a quantitative framework for understanding how cells regulate purine synthesis to meet metabolic demands for processes like proliferation and survival. nih.gov

Genetic Biosensors for AMPK Activity Studies

To understand the complex cellular function of AMP-activated protein kinase (AMPK), a key energy sensor regulated by AMP, it is crucial to monitor its activation patterns with high spatial and temporal resolution. nih.gov Genetically encoded fluorescent biosensors have emerged as a powerful tool for this purpose, allowing for real-time visualization of AMPK activity within living single cells. nih.govresearchgate.net These biosensors are typically based on Förster resonance energy transfer (FRET), where a conformational change in the sensor protein upon phosphorylation by AMPK alters the energy transfer between two fluorescent proteins, resulting in a measurable change in fluorescence. nih.govnih.gov

Several generations of AMPK biosensors have been developed, each with improved sensitivity and dynamic range. For example, the ExRai AMPKAR reporter exhibits an excitation ratiometric fluorescence change upon phosphorylation and has a more than 3-fold greater response compared to previous versions. biorxiv.org These tools can be targeted to specific subcellular compartments, such as the cytoplasm, nucleus, mitochondria, or lysosomes, revealing that AMPK activity is not uniform throughout the cell but is instead highly compartmentalized. nih.govbiorxiv.orgresearchgate.net

Table 2: Examples of Genetically Encoded AMPK Biosensors

Biosensor Name Principle Key Feature
ABKAR FRET-based Visualizes AMPK activity in cytoplasmic and nuclear compartments. nih.gov
AMPK-SPARK Separation of phases-based activity reporter of kinase (SPARK) Forms bright fluorescent clusters upon AMPK activation. researchgate.net
GCaMP-AMPK-SPARK Dual reporter system Simultaneously monitors Ca²⁺ levels and AMPK activity. researchgate.net

Studies using these biosensors have uncovered that different stimuli can induce distinct kinetic profiles of AMPK activity at various locations. For instance, lysosomal AMPK activity accumulates with faster kinetics than mitochondrial AMPK activity. biorxiv.org Furthermore, these sensors have been instrumental in dissecting the roles of upstream kinases, like LKB1, demonstrating that LKB1 is necessary for maximal cytoplasmic AMPK activity but not for the response amplitude at lysosomes or mitochondria. biorxiv.orgresearchgate.net This technology provides a window into the spatiotemporal nature of AMPK regulation, linking metabolic status to specific cellular functions. researchgate.netnih.gov

High-Throughput Screening for Modulators of Adenosine (B11128) 5'-Monophosphate-Related Enzymes

High-throughput screening (HTS) encompasses a suite of automated technologies designed to rapidly test thousands to millions of chemical compounds for their ability to modulate a specific biological target. This approach is crucial for discovering novel activators or inhibitors of enzymes involved in AMP metabolism and signaling, which can serve as tool compounds for research or as starting points for drug development. usc.edunih.gov A variety of assay formats are employed, including luminescence, fluorescence, and mass spectrometry-based methods. usc.eduoup.com

A notable example is the use of an HTS campaign to screen a library of FDA-approved compounds to identify modulators of the cardio-protective enzyme 5-oxoprolinase (OPLAH). oup.com Using a luminescence-based technique that measures the enzyme's ATPase activity, adenosine 5'-monophosphate itself was identified as a novel enhancing molecule. oup.com Another HTS strategy utilized a fluorescence polarization assay based on ADP detection (Transcreener®) to screen for inhibitors of the bacterial RecA protein, which has an essential ATPase activity. nih.gov This screen of over 113,000 small molecules identified dozens of potent inhibitors. nih.gov

Enzymatic assays can also be adapted for HTS to find microorganisms that overproduce valuable molecules like adenosine. For instance, a rapid enzymatic assay for adenosine was developed by coupling the enzyme adenosine deaminase (ADA) with the indophenol method, which detects the ammonia (B1221849) produced when ADA converts adenosine to inosine. nih.gov This colorimetric assay is suitable for use in 96-well plates, enabling the rapid screening of large numbers of bacterial strains. nih.gov

Table 3: High-Throughput Screening Assay Formats

Assay Type Principle Application Example
Luminescence Measures light production from a biochemical reaction. Identifying AMP as an enhancer of OPLAH's ATPase activity. oup.com
Fluorescence Polarization Measures changes in the rotation of a fluorescent molecule upon binding. Screening for inhibitors of RecA ATPase activity by detecting ADP. nih.gov
Colorimetric/Enzymatic Measures a change in color resulting from an enzymatic reaction. Screening for high adenosine-producing microbial strains using adenosine deaminase. nih.gov

These HTS methodologies provide a powerful engine for discovery, enabling the identification of novel chemical probes that can be used to dissect the complex roles of AMP-related enzymes in health and disease. nih.govmdpi.com

Nanoparticle-Based Drug Delivery Systems for Impermeable Modulators

Many potential therapeutic agents that target AMP-related pathways are limited by poor membrane permeability, preventing them from reaching their intracellular sites of action. Nanoparticle-based drug delivery systems offer a promising solution to overcome this barrier. encyclopedia.pubnih.gov These systems use carriers, typically between 1 and 100 nm in size, to encapsulate drugs, protecting them from degradation and facilitating their transport across cell membranes. mdpi.com

Various types of nanoparticles have been developed, each with unique properties. These include:

Liposomes: Self-assembled lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. nih.govucla.edu

Polymeric Nanoparticles: Made from biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA), which is FDA-approved and allows for sustained drug release. mdpi.comucla.edu

Solid Lipid Nanoparticles (SLNs): Composed of solid lipids, these are particularly useful for encapsulating hydrophobic drugs and can improve bioavailability. nih.gov

Inorganic Nanoparticles: Materials such as gold or iron oxide nanoparticles can be functionalized for drug delivery and imaging applications. encyclopedia.pubmdpi.com

For instance, adenosine has been encapsulated into chitosan spherical nanoparticles to create a potential intravenous delivery system. ucla.edu The surface of nanoparticles can be modified with targeting ligands (e.g., antibodies) to direct them to specific cell types, thereby increasing efficacy and reducing off-target effects. encyclopedia.pubnih.gov The physicochemical properties of nanoparticles, such as size, shape, and surface chemistry, are critical factors that can be engineered to control drug release profiles and cellular uptake. encyclopedia.pubmdpi.com For example, gold nanoparticles of 2.4 nm in size have been shown to localize in the cell nucleus, while larger particles remain in the cytoplasm. nih.gov These engineered carriers represent a versatile platform for delivering otherwise impermeable modulators of AMP signaling pathways for therapeutic applications. ucla.eduresearchgate.net

Systems Biology Approaches for Understanding Adenosine 5'-Monophosphate Pathways in Disease

Systems biology takes a holistic approach to studying biological systems, integrating experimental data with computational modeling to understand how the interactions of individual components give rise to the behavior of the entire system. mhmedical.com This is particularly relevant for understanding AMP pathways, as AMPK, the central energy sensor, regulates a vast network of downstream targets, affecting everything from metabolism to cell growth and survival. nih.govnih.gov Dysregulation of AMPK signaling is implicated in numerous human diseases, including metabolic disorders like type 2 diabetes, cancer, and neurodegenerative diseases. nih.gov

A systems approach aims to move beyond a one-gene, one-protein analysis to appreciate the complexity of these networks. mhmedical.com It involves generating large-scale datasets (e.g., genomics, proteomics, metabolomics) and using them to construct and validate computational models of pathways like purine metabolism or AMPK signaling. These models can then be used to predict how the system will respond to perturbations, such as disease-causing mutations or the introduction of a drug. mhmedical.com

For example, understanding the paradoxical role of AMPK in cancer—where it can both suppress tumor growth and promote survival under metabolic stress—requires a systems-level view. nih.gov AMPK activation can inhibit anabolic pathways that consume energy but can also maintain levels of critical molecules like NADPH, helping cancer cells survive glucose deprivation. nih.gov Similarly, the interplay between different ATP-generating and consuming pathways is responsible for maintaining the cell's adenylate energy charge (AEC), a key ratio reflecting energy homeostasis. biorxiv.orgbiorxiv.org Enzymes that catabolize AMP, such as AMP deaminase, indirectly regulate the AEC, highlighting the interconnectedness of these metabolic networks. biorxiv.org By modeling these complex interactions, systems biology can provide crucial insights into disease mechanisms and identify novel therapeutic targets within the AMP regulatory network. mhmedical.com

In Vitro and In Vivo Models for Studying Adenosine 5'-Monophosphate's Physiological Roles

A combination of in vitro (cell-based) and in vivo (whole organism) models is essential for elucidating the diverse physiological roles of AMP. In vitro models offer a controlled environment to dissect molecular mechanisms, while in vivo models provide the systemic context necessary to understand physiological function and pathological consequences. mdpi.com

In Vitro Models: These range from simple cell lines to more complex systems. For example, mouse and human neuronal cell cultures have been used to study the direct effects of AMP on mitochondrial metabolism. nih.gov These studies showed that AMP could dose-dependently reduce the mitochondrial membrane potential and activate AMPK, leading to the inhibition of mTORC1 signaling. nih.gov More advanced in vitro models include 3D organoids and "organs-on-a-chip," which better replicate the tissue architecture and microenvironment found in vivo. mdpi.com

In Vivo Models: Animal models, particularly genetically modified mice, have been indispensable. Knockout mouse models, in which genes for specific adenosine receptors have been deleted, have been crucial for investigating the roles of these receptors in the cardiovascular and nervous systems. nih.gov For instance, studies in living rats using intestinal vascular perfusion have been used to trace the absorption and metabolism of orally administered AMP, revealing that it is rapidly metabolized primarily to uric acid. nih.gov Furthermore, experiments in mice have demonstrated that an injection of AMP can induce a hypometabolic state, characterized by reduced heart rate, body temperature, and oxygen demand, which significantly increases survival time under hypoxic conditions. nih.gov These whole-animal models are critical for evaluating the systemic effects and potential therapeutic applications of modulating AMP levels. monash.edumdpi.com

The choice of model is key to obtaining reliable and predictive information, with in vitro systems providing mechanistic detail and in vivo systems confirming physiological relevance. mdpi.com

Q & A

Q. What is the structural distinction between adenosine 5'-monophosphate (AMP) and related nucleotides (e.g., ADP, ATP)?

AMP consists of an adenine base, ribose sugar, and a single phosphate group esterified to the 5'-hydroxyl of ribose. Unlike ADP (two phosphates) and ATP (three phosphates), AMP lacks the high-energy phosphoanhydride bonds critical for energy transfer. Structural verification can be achieved via nuclear magnetic resonance (NMR) or X-ray crystallography, with key spectral markers including the phosphate resonance at δ ~0 ppm (³¹P NMR) and ribose proton coupling patterns (¹H NMR) .

Q. What methods are recommended for quantifying AMP in biological samples?

  • Spectrophotometry : AMP exhibits a UV absorption maximum at 260 nm (ε = 15,400 M⁻¹cm⁻¹ at pH 7) due to the adenine moiety. Acidic conditions (e.g., 0.2N HCl) can differentiate AMP from RNA/DNA contaminants .
  • Enzymatic assays : Coupling AMP detection to ATP generation (e.g., using adenylate kinase and pyruvate kinase) enables quantification via NADH fluorescence decay (λₑₓ = 340 nm, λₑₘ = 460 nm) .
  • HPLC : Reverse-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium phosphate) and UV detection at 254 nm provide resolution from ADP/ATP .

Q. How does AMP function in cellular energy metabolism and signaling pathways?

AMP acts as a metabolic sensor, regulating energy homeostasis via AMP-activated protein kinase (AMPK). Elevated AMP:ATP ratios activate AMPK, which inhibits anabolic pathways (e.g., lipid synthesis) and stimulates catabolic processes (e.g., glycolysis). Methodologically, AMPK activation can be monitored using phospho-specific antibodies (Thr172 phosphorylation) or luciferase-based ATP/ADP/AMP biosensors .

Advanced Research Questions

Q. What experimental challenges arise when differentiating AMP from structurally similar nucleotides in HPLC analysis?

Co-elution of AMP with ADP, ATP, or cyclic nucleotides (e.g., cAMP) is common. Solutions include:

  • Gradient optimization : Use shallow phosphate/methanol gradients (e.g., 5–20% methanol over 30 min) to enhance separation .
  • Mass spectrometry (LC-MS/MS) : MRM transitions (m/z 348 → 136 for AMP) improve specificity in complex matrices .
  • Enzymatic digestion : Pre-treatment with apyrase (hydrolyzes ATP/ADP) or phosphodiesterase (cleaves cAMP) simplifies AMP isolation .

Q. How to address conflicting data on AMP's role in kinase activation (e.g., AMPK vs. PKA)?

Contradictions may arise from off-target effects or assay interference. Mitigation strategies:

  • Dose-response profiling : Validate AMP specificity by comparing EC₅₀ values (AMP typically activates AMPK at µM levels, while PKA requires cAMP) .
  • Genetic knockdown : CRISPR/Cas9-mediated AMPK knockout models can isolate AMP-specific signaling effects .
  • Competition assays : Use non-hydrolyzable AMP analogs (e.g., adenosine 5′-[β,γ-methylene]triphosphate) to exclude ATP/ADP cross-reactivity .

Q. What strategies optimize AMP stability in long-term cell culture or in vivo studies?

AMP degradation occurs via ectonucleotidases (e.g., CD73) and phosphatases. Recommendations:

  • Inhibitors : Co-treatment with α,β-methylene-ADP (ectonucleotidase inhibitor, 10–100 µM) or sodium fluoride (phosphatase inhibitor) .
  • Storage conditions : Lyophilized AMP is stable at -20°C; aqueous solutions require pH 7–8 buffers (e.g., Tris-HCl) to prevent acid-catalyzed hydrolysis .

Q. How to analyze AMP's interaction with proteins (e.g., receptors, enzymes) using biophysical techniques?

  • Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity (Kd) and stoichiometry by monitoring heat changes during AMP-protein titration .
  • Surface Plasmon Resonance (SPR) : Immobilize AMP on a CM5 chip and quantify real-time binding kinetics (ka, kd) for targets like adenosine receptors .
  • Crystallography : Co-crystallization of AMP-bound proteins (e.g., AMPK) reveals atomic-level interactions; cryo-EM is suitable for large complexes .

Q. What are the implications of ectonucleotidase activity in AMP-related experiments?

Ectonucleotidases rapidly hydrolyze extracellular ATP/ADP to AMP, confounding interpretation of AMP-specific effects. Solutions:

  • Pharmacological blockade : Use ARL67156 (ectonucleotidase inhibitor, 50–100 µM) to preserve AMP levels .
  • Genetic models : CD73 knockout mice or siRNA-treated cells eliminate AMP generation from extracellular nucleotides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.